molecular formula C9H12N2 B132636 5,6,7,8-Tetrahydroquinolin-3-amine CAS No. 151224-99-6

5,6,7,8-Tetrahydroquinolin-3-amine

Cat. No.: B132636
CAS No.: 151224-99-6
M. Wt: 148.2 g/mol
InChI Key: YAUWAMCOBNCBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinolin-3-amine (CAS 151224-99-6) is a chiral amine building block of significant interest in advanced synthetic and medicinal chemistry research. This compound features a tetrahydroquinoline scaffold with a primary amine group, making it a versatile precursor and ligand. In the field of catalysis, the 5,6,7,8-tetrahydroquinolin-8-amine scaffold, a close structural analogue, is recognized as a privileged chiral diamine ligand, commercially known as CAMPY . Ligands like CAMPY and its derivatives are highly valued for their role in designing transition metal complexes for asymmetric transfer hydrogenation (ATH) . These catalytic systems are crucial for the enantioselective reduction of prochiral ketones and imines, providing a sustainable method to access key chiral intermediates for bioactive molecules . In biomedical research, the structural motif of substituted tetrahydroquinolin-amines is extensively investigated for its antiproliferative properties . Compounds based on this scaffold have demonstrated potential as anticancer agents by inducing mechanisms such as mitochondrial membrane depolarization and increasing cellular reactive oxygen species (ROS) production, as observed in studies on related 2-methyltetrahydroquinolin-8-amine derivatives . This mechanism is particularly promising for selectively targeting cancer cells. Our product is supplied with a guaranteed purity of ≥97% . It is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUWAMCOBNCBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442975
Record name 5,6,7,8-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151224-99-6
Record name 5,6,7,8-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physicochemical properties of 5,6,7,8-Tetrahydroquinolin-3-amine is limited. This guide provides a comprehensive overview of the properties of closely related isomers, namely 5,6,7,8-Tetrahydroquinolin-5-amine and 5,6,7,8-Tetrahydroquinolin-8-amine, as well as the parent compound, 5,6,7,8-Tetrahydroquinoline, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The aminotetrahydroquinoline scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The position of the amine group on the tetrahydroquinoline ring system can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes the available and predicted physicochemical data for 5,6,7,8-tetrahydroquinoline and its 5- and 8-amino derivatives. It is crucial to note that these values, particularly the predicted ones, should be used as estimations.

Property5,6,7,8-Tetrahydroquinoline5,6,7,8-Tetrahydroquinolin-5-amine5,6,7,8-Tetrahydroquinolin-8-amine
Molecular Formula C₉H₁₁N[2]C₉H₁₂N₂[3][4]C₉H₁₂N₂[5]
Molecular Weight 133.19 g/mol [2]148.21 g/mol [4]148.208 g/mol [5]
CAS Number 10500-57-9[2]71569-15-8[3][4]298181-83-6[5]
Boiling Point Not Available259.1°C[3]277.3 ± 28.0 °C (Predicted)[6]
Density Not AvailableNot Available1.081 ± 0.06 g/cm³ (Predicted)[6]
pKa Not AvailableNot Available8.93 ± 0.20 (Predicted)[6]
LogP 2.1[2]Not Available2.118 (Predicted)[5]
Storage Not Available2-8°C[3]2-8°C, under inert gas[6]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and data validation. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a given pressure.

Methodology:

  • A small volume of the liquid is placed in a test tube with a boiling chip.

  • A thermometer is positioned with its bulb just above the liquid surface.

  • The test tube is heated gently.

  • The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be employed to determine the boiling point at reduced pressure.

Determination of Solubility

Solubility is typically determined in various solvents, including water and organic solvents, to assess the compound's polarity.

Methodology:

  • A small, accurately weighed amount of the compound is added to a known volume of the solvent at a specific temperature.

  • The mixture is stirred or agitated until equilibrium is reached.

  • The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • This process is repeated with increasing amounts of the compound until saturation is achieved.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

  • A solution of the amine of known concentration is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel amine compound.

G Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MP Melting Point Structure_Verification->MP BP Boiling Point Structure_Verification->BP Solubility Solubility Structure_Verification->Solubility pKa pKa Structure_Verification->pKa LogP LogP Structure_Verification->LogP Data_Analysis Data Analysis MP->Data_Analysis BP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not documented, the broader class of tetrahydroquinolines has been explored for various biological activities. For instance, derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been investigated as C5a receptor antagonists.[7] Additionally, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine based compounds have shown antiproliferative activity, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in cancer cells.[8] These findings suggest that the tetrahydroquinoline scaffold can be a valuable starting point for the design of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological effects of the 3-amino isomer is warranted.

References

Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 5,6,7,8-Tetrahydroquinolin-3-amine did not yield specific experimental results for this compound. The following guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of the parent compound, 5,6,7,8-tetrahydroquinoline, and general principles of spectroscopy. It also includes generalized experimental protocols for acquiring such data. This document is intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

While specific data for this compound is not available, the data for the unsubstituted 5,6,7,8-tetrahydroquinoline can be used as a foundational reference. The introduction of an amine group at the C-3 position is expected to induce predictable shifts in the spectra.

Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline (Reference Compound)

The following tables summarize the available spectroscopic data for 5,6,7,8-tetrahydroquinoline.

Table 1: NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
H-28.2C-2147.1
H-37.0C-3121.5
H-47.3C-4136.9
H-52.9C-4a128.5
H-61.9C-528.6
H-71.8C-622.9
H-82.8C-722.9
C-8a155.0

Table 2: IR and Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline

Technique Observed Values
IR (cm⁻¹) 3400-3300 (N-H stretch, if present as impurity), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C and C=N stretch)
MS (m/z) 133 (M+), 132, 118, 105
Expected Influence of the 3-Amino Group

The introduction of an amino (-NH₂) group at the C-3 position of the 5,6,7,8-tetrahydroquinoline core is expected to have the following effects on the spectroscopic data:

  • ¹H NMR:

    • The protons on the aromatic ring (H-2 and H-4) will experience a significant upfield shift (to a lower ppm value) due to the electron-donating nature of the amino group.

    • A new broad signal corresponding to the -NH₂ protons will appear, typically in the range of 3-5 ppm. The exact chemical shift and appearance (broad or sharp) will depend on the solvent and concentration.

  • ¹³C NMR:

    • The carbon atom directly attached to the amino group (C-3) will experience a significant downfield shift.

    • The ortho and para carbons (C-2, C-4, and C-4a) will experience an upfield shift.

  • IR Spectroscopy:

    • The appearance of two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.

    • An N-H bending vibration will be observed around 1600 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M+) will be observed at m/z 148, corresponding to the molecular weight of this compound (C₉H₁₂N₂).

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods can be used:

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[3]

    • Mount the salt plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Utilize an appropriate ionization technique. For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable choice.

  • Mass Analysis and Detection:

    • The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for compound characterization.

References

The Enigmatic Biological Profile of 5,6,7,8-Tetrahydroquinolin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 3-amino substituted analogs have emerged as a class of compounds with significant potential, demonstrating notable interactions with key neurological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of 5,6,7,8-tetrahydroquinolin-3-amine derivatives, focusing on their receptor binding profiles and potential therapeutic applications. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development in this promising area.

Receptor Binding Affinity: A Focus on Serotonin and Sigma Receptors

Research into the pharmacological profile of this compound derivatives has revealed a significant affinity for serotonin (5-HT) and sigma (σ) receptors, which are crucial targets in the central nervous system (CNS) implicated in a variety of physiological and pathological processes.

Quantitative Binding Data

A study systematically evaluating a series of 3-amino-tetrahydroquinoline derivatives has provided valuable quantitative data on their binding affinities (Ki) for several receptor subtypes. These findings are summarized in the table below, offering a clear comparison of the potency and selectivity of these compounds.

Compound ID5-HT1A (Ki, nM)5-HT2B (Ki, nM)5-HT7 (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)
3c 74----
3f -Moderate Affinity-Moderate Affinity-
4d ---Low Affinity-
4e ---Low Affinity-
4f ---Low Affinity-
4i ---High Affinity-
4j ---Potential Lead-
10d ---Moderate Affinity-
11d ---No Affinity-
11l ---No Affinity-
Note: "-" indicates data not reported or not significant. "Moderate Affinity" and "Low Affinity" are qualitative descriptions from the source. Compound 4j was highlighted as a potential lead for its σ1 affinity.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and further exploration of the biological activities of these compounds, this section outlines the detailed methodologies for the key receptor binding assays.

Radioligand Binding Assay for Serotonin (5-HT) Receptors

This protocol describes a standard method for determining the binding affinity of test compounds to 5-HT receptors using a competitive radioligand binding assay.

Workflow for 5-HT Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Cell Culture (e.g., HEK293 expressing 5-HT receptor) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to Isolate Membranes prep2->prep3 prep4 Protein Quantification (e.g., BCA Assay) prep3->prep4 assay4 Add Receptor Membranes prep4->assay4 assay1 Prepare Assay Buffer assay2 Add Radioligand (e.g., [3H]Ketanserin for 5-HT2A) assay1->assay2 assay3 Add Test Compound (Varying Concentrations) assay2->assay3 assay3->assay4 assay5 Incubate to Reach Equilibrium assay4->assay5 analysis1 Separate Bound from Unbound Ligand (Filtration) assay5->analysis1 analysis2 Quantify Bound Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 and Ki Values analysis3->analysis4

Caption: Workflow for a typical 5-HT receptor radioligand binding assay.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A tritiated ligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).

  • Test Compounds: this compound derivatives.

  • Buffers and Reagents: Tris-HCl buffer, MgCl₂, EDTA, and a suitable scintillation cocktail.

  • Equipment: Cell culture supplies, homogenizer, refrigerated centrifuge, 96-well filter plates, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target 5-HT receptor to a high density.

    • Harvest and wash the cells in an appropriate buffer.

    • Lyse the cells via hypotonic shock and homogenize the cell suspension.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • To determine non-specific binding, a high concentration of a known non-labeled ligand is used in a separate set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Data Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[1]

Radioligand Binding Assay for Sigma (σ) Receptors

This protocol outlines a standard procedure for assessing the binding affinity of compounds to σ1 and σ2 receptors.

Workflow for Sigma Receptor Binding Assay

G cluster_prep Tissue Homogenate Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Tissue Dissection (e.g., Guinea Pig Brain for σ1) prep2 Homogenization in Sucrose Buffer prep1->prep2 prep3 Centrifugation to Obtain P2 Pellet prep2->prep3 prep4 Resuspension and Protein Quantification prep3->prep4 assay4 Add Tissue Homogenate prep4->assay4 assay1 Prepare Tris-HCl Buffer assay2 Add Radioligand (e.g., 3H-Pentazocine for σ1) assay1->assay2 assay3 Add Test Compound (Varying Concentrations) assay2->assay3 assay3->assay4 assay5 Incubate to Reach Equilibrium assay4->assay5 analysis1 Filtration through PEI-soaked Filters assay5->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 and Ki Values analysis3->analysis4

Caption: General workflow for a sigma receptor radioligand binding assay.

Materials:

  • Tissue Source: Guinea pig brain for σ1 receptors or rat liver for σ2 receptors.[2][3]

  • Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG (1,3-di-o-tolyl-guanidine) for σ2 receptors.[2][3]

  • Non-specific Binding Agent: Haloperidol.

  • Buffers and Reagents: Tris-HCl buffer, sucrose solution, and scintillation cocktail.

  • Equipment: Homogenizer, refrigerated centrifuge, filter manifolds, and a liquid scintillation counter.

Procedure:

  • Tissue Preparation:

    • Dissect and homogenize the appropriate tissue in an ice-cold sucrose solution.

    • Centrifuge the homogenate to pellet the crude mitochondrial and synaptosomal fractions (P2 pellet).

    • Wash and resuspend the pellet in the assay buffer.

    • Determine the protein concentration.

  • Binding Assay:

    • The assay is performed in a similar manner to the 5-HT receptor binding assay, using the appropriate radioligand and tissue preparation.

    • For σ2 receptor binding assays using the non-selective ligand [³H]DTG, a masking agent (e.g., (+)-pentazocine) is often included to block the binding to σ1 receptors.[4]

  • Data Analysis:

    • The data analysis follows the same principles as described for the 5-HT receptor binding assay to determine IC50 and Ki values.

Potential Signaling Pathways and Future Directions

While the primary reported activity for this compound derivatives is their interaction with CNS receptors, the broader tetrahydroquinoline class of compounds has shown promise in other therapeutic areas, notably as anticancer agents. Several studies on other substituted tetrahydroquinolines have implicated the PI3K/AKT/mTOR signaling pathway in their mechanism of anticancer action.[5][6][7]

PI3K/AKT/mTOR Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes THQ Tetrahydroquinoline Derivatives (Hypothesized) THQ->PI3K Inhibits?

References

5,6,7,8-Tetrahydroquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an amine group at the 3-position creates a versatile scaffold, 5,6,7,8-Tetrahydroquinolin-3-amine, offering multiple points for chemical modification and the potential to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold and its analogs, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline skeleton can be achieved through several methodologies. A common approach involves the condensation of benzoylpropanamides with cyclohexanone in the presence of an acid catalyst like TsOH and a dehydrating agent such as anhydrous MgSO4.[1] Another facile method for synthesizing a related 2-amino-tetrahydroquinoline-3-carbonitrile involves the treatment of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.[2] While specific synthetic routes directly yielding this compound are not extensively detailed in the reviewed literature, modifications of existing methods for substituted tetrahydroquinolines present a viable path for its synthesis and subsequent derivatization.

Therapeutic Potential and Biological Activities

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. The diverse biological activities are often attributed to the scaffold's ability to interact with key enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways.

One study reported that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, a derivative with substitution at the 3-position, exhibited potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[1] This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways.[1] Another investigation into morpholine-substituted tetrahydroquinoline derivatives identified them as potential mTOR inhibitors, with one compound showing an exceptionally low IC50 value of 0.033 µM against the A549 lung cancer cell line.[3]

Derivatives of the related tetrahydroisoquinoline scaffold have also been investigated as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[4]

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116~13[1]
Compound 5 (a derivative of 4a)HCT-116~13[1]
Compound 6 (a derivative of 4a)HCT-116~13[1]
Morpholine-substituted THQ (10e)A-5490.033[3]
Morpholine-substituted THQ (10h)MCF-70.087[3]
Morpholine-substituted THQ (10d)A-5490.062[3]
Morpholine-substituted THQ (10d)MCF-70.58[3]
Morpholine-substituted THQ (10d)MDA-MB-2311.003[3]
2-phenylquinoline derivative (13)HeLa8.3[5]
4-acetamido-2-methyl-THQ (18)HeLa13.15[5]
2-(3,4-methylenedioxyphenyl)quinoline (12)PC331.37[5]
2-(3,4-methylenedioxyphenyl)quinoline (11)PC334.34[5]
Tetrahydroquinoline derivative (2)MDA-MB-23125[6]
Tetrahydroquinoline derivative (2)MCF-750[6]
Neuroprotective Effects

The tetrahydroquinoline scaffold is also a promising platform for the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival.

For instance, certain quinoline derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress and inflammation.[7] A study on jatrorrhizine, a tetrahydroisoquinoline derivative with an amino group at the 3-position, demonstrated potent inhibition of cholinesterase with an IC50 of 0.301 µM, suggesting its potential in Alzheimer's disease therapy.[8] Furthermore, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, showing in vitro and in vivo efficacy.[9]

Signaling Pathways

The biological effects of tetrahydroquinoline derivatives are mediated through their interaction with various intracellular signaling pathways. A key pathway implicated in the anticancer activity of some derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway and inhibition by THQ derivatives.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the evaluation of tetrahydroquinoline derivatives.

Synthesis of 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)[1]
  • Synthesis of Benzoylpropanamides (3a-e): Benzyl-type derivatives of ethyl benzoylacetate (2a-e) are subjected to ammonolysis in a 24% ammonia water solution.

  • Condensation: The resulting benzoylpropanamides (3a-e) are condensed with cyclohexanone.

  • Reaction Conditions: The condensation is carried out in the presence of TsOH (p-toluenesulfonic acid) and anhydrous MgSO4.

  • Purification: The desirable 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ones (4a-e) are obtained after purification.

Cell Viability (MTT) Assay[1][3]
  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with THQ Derivatives Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure Absorbance Add_Solvent->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Workflow for the MTT cell viability assay.
Cell Cycle Analysis[1]

  • Cell Treatment: Cancer cells are incubated with the test compounds at their IC50 concentrations for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Cells are collected, washed, and fixed in ice-cold 75% ethanol overnight at -20°C.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to remove RNA).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the fluorescence intensity.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroquinoline scaffold and its derivatives represent a promising area of research in medicinal chemistry. The available data, primarily on analogs with substitutions at various positions, demonstrate significant potential in oncology and neurodegenerative diseases. However, a notable gap exists in the literature specifically concerning the this compound core. Future research should focus on the targeted synthesis and biological evaluation of 3-amino derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this specific scaffold. The development of detailed synthetic protocols and the exploration of a wider range of biological targets will be crucial in advancing these compounds towards clinical applications.

References

Potential Therapeutic Targets for 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives represent a class of compounds with significant potential in drug discovery. The tetrahydroquinoline scaffold is a "privileged" structure, meaning it is capable of binding to a variety of biological targets. This guide provides an in-depth overview of the identified therapeutic targets for 3-amino substituted tetrahydroquinolines, focusing on their interactions with serotonin and sigma receptors. The information presented herein is intended to facilitate further research and development of this promising compound class.

Potential Therapeutic Targets

Recent studies have identified that the 3-amino-tetrahydroquinoline scaffold exhibits significant affinity and selectivity for several key receptors implicated in a range of neurological and psychiatric disorders. These findings open avenues for the development of novel therapeutics. The primary targets identified are the serotonin 5-HT2B and 5-HT7 receptors, and the sigma-1 (σ1) receptor.[1][2]

  • Serotonin 5-HT2B Receptor: This G protein-coupled receptor (GPCR) is involved in various physiological processes, including cardiovascular function and mood regulation.[3][4] Antagonists of the 5-HT2B receptor are of interest for treating conditions such as valvular heart disease induced by certain drugs.[1]

  • Serotonin 5-HT7 Receptor: The 5-HT7 receptor, another GPCR, is implicated in the regulation of circadian rhythms, sleep, learning, memory, and mood.[5][6] Its modulation is a promising strategy for the treatment of depression and cognitive disorders.[6]

  • Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum.[7][8] It plays a crucial role in modulating calcium signaling and cellular stress responses.[7][8] Ligands of the σ1 receptor are being investigated for their neuroprotective properties and potential in treating neurodegenerative diseases, pain, and depression.[7]

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of a representative 3-amino-5,6,7,8-tetrahydroquinoline derivative and related compounds for the identified therapeutic targets. The data is extracted from a broad screening of heterocyclic phenethylamine derivatives.[1]

Compound IDScaffoldTarget ReceptorKi (nM)
3c Tetrahydroquinoline 5-HT1A 74
3aTetralin5-HT2B180
3aTetralinσ1190
3bChromane5-HT2B160
3fChromaneσ116
3gChromane5-HT2B3.5
4cTetrahydroquinoline (pyrrolidine derivative)5-HT76.3

Note: Compound 3c is a primary amine derivative of the 5,6,7,8-tetrahydroquinoline scaffold. The data indicates that this structural class has the potential for high affinity and selectivity for the identified targets with further chemical modification.[1]

Signaling Pathways

The therapeutic effects of targeting the 5-HT2B, 5-HT7, and σ1 receptors are mediated through distinct intracellular signaling cascades.

G cluster_5HT2B 5-HT2B Receptor Signaling Ligand_2B 5-HT or Ligand Receptor_2B 5-HT2B Receptor Ligand_2B->Receptor_2B Gq Gq Receptor_2B->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_2B Cellular Response (e.g., smooth muscle contraction, cell proliferation) Ca->Cellular_Response_2B MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Cellular_Response_2B

Caption: 5-HT2B receptor signaling pathway.

G cluster_5HT7 5-HT7 Receptor Signaling Ligand_7 5-HT or Ligand Receptor_7 5-HT7 Receptor Ligand_7->Receptor_7 Gs Gs Receptor_7->Gs G12 G12 Receptor_7->G12 AC Adenylyl Cyclase (AC) Gs->AC Rho Rho GTPases G12->Rho ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_7 Cellular Response (e.g., smooth muscle relaxation, neuronal modulation) PKA->Cellular_Response_7 Rho->Cellular_Response_7 G cluster_sigma1 Sigma-1 Receptor Signaling Ligand_s1 Ligand Receptor_s1 Sigma-1 Receptor (ER Chaperone) Ligand_s1->Receptor_s1 IP3R IP3 Receptor Receptor_s1->IP3R Ion_Channels Ion Channels (e.g., K+, Na+, Ca2+) Receptor_s1->Ion_Channels Ca_ER ER Ca2+ IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ Ca_ER->Ca_Mito Cellular_Response_s1 Cellular Response (e.g., neuroprotection, modulation of excitability) Ca_Mito->Cellular_Response_s1 Ion_Channels->Cellular_Response_s1 G Start Synthesis of Tetrahydroquinoline Derivatives Screening Primary Screening (Radioligand Binding Assays) Start->Screening Hit_ID Hit Identification (Compounds with high affinity) Screening->Hit_ID Hit_ID->Start Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy and Toxicology Studies In_Vitro->In_Vivo End Preclinical Candidate In_Vivo->End

References

In Silico Screening of 5,6,7,8-Tetrahydroquinolin-3-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 5,6,7,8-tetrahydroquinolin-3-amine, in particular, have garnered significant interest for their potential to modulate a variety of biological targets implicated in diseases ranging from cancer to neurodegenerative disorders. This technical guide provides a comprehensive overview of the in silico screening workflow for this class of compounds, detailing computational and experimental methodologies and presenting key data to facilitate further drug discovery efforts.

Introduction to 5,6,7,8-Tetrahydroquinoline Analogs

The tetrahydroquinoline (THQ) core is a versatile scaffold that has been explored for a wide range of therapeutic applications.[1] Modifications at the 3-amine position, along with substitutions on the saturated and aromatic rings, allow for the fine-tuning of physicochemical properties and target-specific interactions. In silico screening techniques have become indispensable tools for rapidly exploring the vast chemical space of THQ analogs, enabling the identification of promising lead compounds for further development.

Key Biological Targets

In silico and subsequent in vitro studies have identified several key protein targets for 5,6,7,8-tetrahydroquinoline analogs. These targets are often implicated in critical cellular signaling pathways, making them attractive for therapeutic intervention.

  • mTOR (Mammalian Target of Rapamycin): A crucial kinase that regulates cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer therapy.[2] Tetrahydroquinoline derivatives have been designed and evaluated as potent mTOR inhibitors.[3][4]

  • LSD1 (Lysine-Specific Demethylase 1): A histone-modifying enzyme that is overexpressed in many cancers, making it a significant target for anticancer drug development.[5][6]

  • PKM2 (Pyruvate Kinase M2): An enzyme involved in cancer cell metabolism. Activators of PKM2 are being investigated as potential anti-tumor agents.[7]

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.[8]

  • P-glycoprotein (P-gp): A transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell.[9]

  • DHFR (Dihydrofolate Reductase) and CDK2 (Cyclin-Dependent Kinase 2): DHFR is a target for antifolate drugs used in cancer and infectious diseases, while CDK2 is a key regulator of the cell cycle and a target for cancer therapy.[10]

In Silico Screening Workflow

A typical in silico screening campaign for this compound analogs involves a multi-step computational approach designed to identify compounds with a high probability of biological activity against a specific target.

cluster_0 In Silico Screening Workflow A Target Identification and Preparation D Virtual Screening (Docking-Based or Pharmacophore-Based) A->D B Ligand Library Preparation B->D C Pharmacophore Modeling (Optional) C->D E Molecular Dynamics Simulations D->E F ADMET Prediction D->F G Hit Selection and Prioritization E->G F->G H In Vitro Validation G->H

Caption: A generalized workflow for the in silico screening of novel compounds.

Methodologies

a) Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is widely used to screen large libraries of compounds against a protein target.

b) Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific receptor. These models can be used to rapidly screen large databases for compounds that match the pharmacophoric features.[7][12]

c) Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, they are employed to assess the stability of ligand-protein complexes predicted by molecular docking and to gain insights into the dynamics of their interactions.[3][4]

d) 3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a set of compounds with their three-dimensional properties. These models can be used to predict the activity of novel compounds and to guide lead optimization.[5][6]

e) ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico models are used to predict these properties early in the drug discovery process to filter out compounds with unfavorable profiles.[5][13][14]

Experimental Protocols

The in silico predictions are validated through a series of in vitro experiments.

a) Synthesis of Tetrahydroquinoline Analogs: The synthesis of 5,6,7,8-tetrahydroquinoline derivatives often involves multi-step reactions. For instance, a one-pot synthesis of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can be achieved using aromatic aldehydes.[11] Other approaches involve the Povarov reaction for expanding the tetrahydroquinoline pharmacophore.[1]

b) In Vitro Cytotoxicity Assays: The anticancer activity of the synthesized compounds is typically evaluated using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

c) Enzyme Inhibition Assays: For compounds targeting specific enzymes like mTOR, LSD1, or AChE, enzyme inhibition assays are performed to determine their inhibitory potency (e.g., IC50 or Ki values).

d) Flow Cytometry Analysis: This technique can be used to study the effects of compounds on the cell cycle and to detect apoptosis (programmed cell death).[10]

Quantitative Data Summary

The following tables summarize some of the reported biological activities of 5,6,7,8-tetrahydroquinoline analogs.

Table 1: Anticancer Activity of Tetrahydroquinoline Analogs

CompoundTargetCell LineIC50 (µM)Reference
10emTORA549 (Lung Cancer)0.033[3][4]
Compound 8PKM2A549 (Lung Cancer)Potent inhibitory effect[7]
18xLSD1-0.54[5]
SF8-Hep-2C11.9[15]
7eCDK2A549 (Lung Cancer)0.155[10]
8dDHFRMCF7 (Breast Cancer)0.170[10]

Table 2: Enzyme Inhibition by Tetrahydroquinoline Analogs

CompoundTarget EnzymeIC50 (µM)Reference
18xLSD10.54[5]
7eCDK20.149[10]
8dDHFR0.199[10]

Signaling Pathways

The biological activity of this compound analogs is often linked to their modulation of key cellular signaling pathways.

cluster_0 Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth and Proliferation mTOR->Proliferation THQ Tetrahydroquinoline Inhibitor THQ->mTOR

Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The integration of in silico screening methods with traditional medicinal chemistry and biological evaluation provides a powerful paradigm for accelerating the discovery of potent and selective modulators of various disease-related targets. This guide has outlined the key computational and experimental strategies employed in the investigation of these compounds, offering a framework for future research in this exciting area of drug discovery.

References

Navigating the Physicochemical Landscape of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the critical physicochemical properties of 5,6,7,8-Tetrahydroquinolin-3-amine, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the compound's solubility and stability, supported by detailed experimental protocols and data presentation. Understanding these characteristics is paramount for advancing drug discovery and formulation efforts.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various environments. While specific experimental data for this compound is not extensively available in public literature, we can infer likely characteristics based on the behavior of the parent molecule, 5,6,7,8-Tetrahydroquinoline, and related amino-substituted analogues.

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₉H₁₂N₂-
Molecular Weight 148.21 g/mol -
pKa 6.30 ± 0.20 (for the quinoline nitrogen)Predicted for 5,6,7,8-Tetrahydroquinoline. The amine at position 3 will also have a distinct pKa.[1]
LogP 2.11800 (for 8-amino isomer)As a proxy, this suggests moderate lipophilicity.[2]
Appearance Likely a solid at room temperatureBased on related amino-tetrahydroquinolines.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The amine functionality and the tetrahydroquinoline scaffold suggest that the solubility of this compound will be pH-dependent.

Predicted Aqueous Solubility

Given the presence of two basic nitrogen atoms (the quinoline nitrogen and the 3-amino group), the aqueous solubility is expected to be significantly higher at acidic pH due to the formation of soluble hydrochloride salts. As the pH increases towards the pKa values of the compound, the free base will predominate, likely leading to a decrease in aqueous solubility.

Solubility in Organic Solvents

Based on its predicted moderate lipophilicity, this compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and slight solubility in less polar solvents like chloroform.[1]

Stability Assessment

Ensuring the stability of a drug candidate throughout its lifecycle is a cornerstone of pharmaceutical development. The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Potential Degradation Pathways

The primary degradation risks for amino-tetrahydroquinolines are oxidation and photolysis.[4] The amine functional group is susceptible to oxidation, a process that can be accelerated by exposure to air, light, and certain metal ions.[4] The tetrahydroquinoline ring system itself may also be sensitive to light, potentially leading to photodegradation.[4]

Stress ConditionPotential Degradation Pathway
Oxidative Oxidation of the amine group, potentially leading to the formation of nitroso or nitro derivatives, or ring-opened products.
Photolytic Photodegradation of the tetrahydroquinoline ring system.
Hydrolytic Generally stable to hydrolysis, though amine salts can be susceptible under certain conditions.[3]
Thermal Degradation at elevated temperatures, the specifics of which would require experimental determination.

For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[4][5] Stock solutions should be stored at low temperatures (-20°C to -80°C) and single-use aliquots are advisable to prevent degradation from repeated freeze-thaw cycles.[4]

Experimental Protocols

To provide actionable guidance for researchers, the following sections detail standardized methodologies for assessing the solubility and stability of compounds like this compound.

Aqueous Solubility Determination (Equilibrium Method)

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to buffer of known pH A->B C Shake at constant temperature (e.g., 25°C) for 24-48h B->C D Allow to settle C->D E Filter supernatant to remove undissolved solid D->E F Dilute supernatant E->F G Quantify concentration by HPLC-UV F->G

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and pathways.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the compound in appropriate solvents B Divide into aliquots for different stress conditions A->B C Acid Hydrolysis (e.g., 0.1N HCl) B->C D Base Hydrolysis (e.g., 0.1N NaOH) B->D E Oxidation (e.g., 3% H₂O₂) B->E F Thermal (e.g., 60°C) B->F G Photolytic (ICH Q1B guidelines) B->G H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Analyze by a stability-indicating HPLC method H->I J Identify and quantify degradants (e.g., by LC-MS) I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available data for this compound is limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support drug development efforts. Careful consideration of the pH-dependent solubility and potential for oxidative and photolytic degradation will be crucial for the successful formulation and advancement of this promising pharmaceutical intermediate.

References

Conformational Landscape of 5,6,7,8-Tetrahydroquinolin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 5,6,7,8-Tetrahydroquinolin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Leveraging data from analogous structures, this document elucidates the preferred conformational states of the molecule, details the experimental and computational methodologies for such analyses, and explores its potential interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways modulated by tetrahydroquinoline scaffolds.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The conformational flexibility of the saturated cyclohexene ring fused to the pyridine ring plays a critical role in defining the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. This compound, with its amino substitution, presents a key pharmacophore for potential hydrogen bonding and other non-covalent interactions within a receptor binding pocket. A thorough understanding of its conformational preferences is therefore paramount for structure-based drug design and the rationalization of structure-activity relationships (SAR).

This guide will explore the conformational landscape of this compound through an analysis of experimental data from closely related analogs and the application of computational modeling techniques. Furthermore, we will discuss its potential relevance to the mTOR and C5a receptor signaling pathways, for which some tetrahydroquinoline derivatives have shown activity.

Conformational Analysis of the Tetrahydroquinoline Core

The partially saturated six-membered ring in the 5,6,7,8-tetrahydroquinoline system is not planar and, to minimize steric and torsional strain, adopts puckered conformations. The two most common low-energy conformations for such cyclohexene-like rings are the sofa (or envelope) and the half-chair (or twist-boat) conformations.

In a study of 5,6,7,8-tetrahydroquinolin-8-one, X-ray crystallography revealed that the partially saturated cyclohexene ring adopts a sofa conformation .[1] In this conformation, five of the six atoms of the saturated ring are approximately coplanar, while one atom is out of the plane. This finding provides a strong indication of a likely low-energy conformation for the tetrahydroquinoline core.

Computational studies on tetralin, the carbocyclic analog of tetrahydroquinoline, and its derivatives have also shown that twisted (half-chair) and bent (sofa) conformations are the most stable.[2][3] The relative energies of these conformers can be influenced by the nature and position of substituents.

For this compound, the amino group is on the aromatic pyridine ring and is therefore unlikely to significantly alter the conformational preference of the distal saturated ring. Thus, it is highly probable that this compound exists as a dynamic equilibrium of sofa and half-chair conformers, with a low energy barrier between them.

Table 1: Predicted Conformational Data for this compound (based on analogs)

ParameterPredicted Value/ConformationBasis of Prediction
Saturated Ring ConformationSofa and Half-chairX-ray data of 5,6,7,8-tetrahydroquinolin-8-one[1] and computational studies on tetralin derivatives.[2][3]
Major ConformerLikely a rapid equilibrium between sofa and half-chairLow energy barrier between conformers in similar systems.
Position of Amino GroupPlanar with the pyridine ringAromatic substitution.

Experimental Protocols for Conformational Analysis

The conformational analysis of novel compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed.

Experimental Workflow for NMR Conformational Analysis

G cluster_sample Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis Sample Dissolve compound in deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC J_coupling Analysis of J-coupling constants COSY->J_coupling NOE_analysis Analysis of NOE cross-peaks NOESY->NOE_analysis Model Generation of 3D conformational model J_coupling->Model NOE_analysis->Model

Caption: Workflow for NMR-based conformational analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a concentration of ~10-20 mM.

  • 1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, which helps in assigning adjacent protons in the saturated ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis as they detect through-space proximity of protons. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space (< 5 Å), providing information about the relative orientation of substituents and the puckering of the saturated ring.[5]

  • Data Analysis:

    • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants in the saturated ring can be used with the Karplus equation to estimate dihedral angles, which in turn helps to define the ring conformation.

    • NOE Intensities: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By analyzing these intensities, a set of distance restraints can be generated to build a 3D model of the predominant solution-state conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[6][7]

Experimental Workflow for X-ray Crystallography

G cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_growth Grow single crystals (e.g., slow evaporation, vapor diffusion) Mount Mount crystal on diffractometer Crystal_growth->Mount Diffraction Collect diffraction data Mount->Diffraction Solve Solve phase problem Diffraction->Solve Refine Refine atomic positions and thermal parameters Solve->Refine Validate Validate final structure Refine->Validate G cluster_build Model Building cluster_search Conformational Search cluster_opt Geometry Optimization & Energy Calculation cluster_analysis Analysis Build Build 3D structure of this compound Search Perform systematic or stochastic conformational search Build->Search Optimize Optimize geometry of each conformer (e.g., DFT, MP2) Search->Optimize Energy Calculate relative energies Optimize->Energy PES Map Potential Energy Surface Energy->PES Properties Calculate properties of low-energy conformers Energy->Properties G cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) TSC1_TSC2 TSC1/TSC2 Energy Status (ATP)->TSC1_TSC2 Akt Akt PI3K->Akt Akt->TSC1_TSC2 inhibition Rheb Rheb TSC1_TSC2->Rheb inhibition Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Responses C5a C5a C5aR C5aR (GPCR) C5a->C5aR G_protein Gαi/Gβγ C5aR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis PI3K->Chemotaxis Inflammation Inflammatory Mediator Release MAPK->Inflammation

References

Methodological & Application

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinolin-3-amine in the Povarov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinoline and quinoline derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceuticals.[1][2][3] This formal aza-Diels-Alder reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid.[3][4] The use of structurally diverse amines, such as 5,6,7,8-tetrahydroquinolin-3-amine, offers a pathway to novel polycyclic nitrogen-containing heterocycles. These fused ring systems are of significant interest in drug discovery due to their rigid conformations and potential for unique interactions with biological targets.

This document provides detailed application notes and a generalized protocol for the utilization of this compound in a three-component Povarov reaction for the synthesis of novel fused polycyclic quinoline derivatives.

Reaction Principle and Mechanism

The three-component Povarov reaction commences with the in situ formation of an imine from the reaction of this compound and an aldehyde.[1] The subsequent steps are subject to the specific catalyst and reactants used but generally follow a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization, rather than a concerted [4+2] cycloaddition.[5][6] A Lewis acid catalyst is typically employed to activate the imine towards nucleophilic attack by the alkene.[7][8]

Applications in Medicinal Chemistry

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. By incorporating the this compound core, novel polycyclic compounds with potential therapeutic applications can be accessed. The resulting fused heterocyclic systems can be further functionalized to explore structure-activity relationships (SAR) in various drug discovery programs, including but not limited to anticancer, antibacterial, and antiviral research.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for the three-component Povarov reaction using an aromatic amine analogous to this compound with various aldehydes and alkenes. These values are representative and may vary based on the specific substrates and reaction conditions.

Table 1: Effect of Lewis Acid Catalyst on Reaction Yield

EntryLewis Acid (20 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃Acetonitrile251285
2Yb(OTf)₃Dichloromethane251878
3InCl₃Acetonitrile251292
4BF₃·OEt₂Dichloromethane0 to 252475
5No CatalystAcetonitrile2548<5

Table 2: Substrate Scope - Variation of Aldehyde and Alkene

EntryAldehydeAlkeneProduct Diastereomeric Ratio (endo/exo)Yield (%)
1BenzaldehydeEthyl vinyl ether>95:590
24-ChlorobenzaldehydeDihydropyran>95:588
34-MethoxybenzaldehydeN-Vinylpyrrolidinone90:1082
4FurfuralCyclopentadiene85:1575
5IsovaleraldehydeEthyl vinyl ether>95:565

Experimental Protocols

General Protocol for the Three-Component Povarov Reaction using this compound:

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Alkene (e.g., ethyl vinyl ether)

  • Lewis acid catalyst (e.g., Indium(III) chloride, InCl₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the amine in anhydrous acetonitrile (5 mL).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Lewis acid catalyst (e.g., InCl₃, 0.2 mmol, 20 mol%) to the reaction mixture and stir for an additional 10 minutes.

  • Add the alkene (1.2 mmol, 1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused polycyclic quinoline derivative.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Povarov_Mechanism cluster_0 Imine Formation cluster_1 Lewis Acid Activation & Cycloaddition cluster_2 Cyclization & Product Formation Amine 5,6,7,8-Tetrahydro- quinolin-3-amine Imine In situ generated Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde ActivatedImine Lewis Acid Activated Imine Complex Imine->ActivatedImine + Lewis Acid Intermediate Mannich-type Adduct ActivatedImine->Intermediate + Alkene Alkene Alkene Product Fused Polycyclic Tetrahydroquinoline Intermediate->Product Intramolecular Friedel-Crafts Cyclization

Caption: General mechanism of the Lewis acid-catalyzed three-component Povarov reaction.

Experimental_Workflow start Start reagents 1. Mix Amine and Aldehyde in anhydrous solvent start->reagents stir1 2. Stir for 30 min at RT reagents->stir1 catalyst 3. Add Lewis Acid Catalyst stir1->catalyst stir2 4. Stir for 10 min catalyst->stir2 alkene 5. Add Alkene stir2->alkene reaction 6. Stir for 12-24h at RT (Monitor by TLC) alkene->reaction quench 7. Quench with NaHCO₃ (aq) reaction->quench extract 8. Extract with Ethyl Acetate quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of fused polycyclic quinolines via the Povarov reaction.

References

Application Notes and Protocols for the Derivatization of 5,6,7,8-Tetrahydroquinolin-3-amine for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The partially saturated 5,6,7,8-tetrahydroquinoline core offers a three-dimensional structure that can allow for improved binding to biological targets compared to its flat aromatic counterpart. Specifically, derivatization of the 3-amino group of the 5,6,7,8-tetrahydroquinoline scaffold presents a promising avenue for the development of novel anticancer agents. This document provides detailed application notes on the rationale for this approach, protocols for the synthesis of the core scaffold and its derivatives, and methodologies for evaluating their anticancer activity.

Rationale for Derivatization

The amino group at the 3-position of the 5,6,7,8-tetrahydroquinoline ring serves as a versatile handle for a variety of chemical modifications. By introducing different functional groups, it is possible to modulate the physicochemical properties of the molecule, such as its lipophilicity, hydrogen bonding capacity, and overall shape. These modifications can lead to enhanced binding affinity and selectivity for specific biological targets involved in cancer progression, such as kinases, polymerases, or other enzymes. The exploration of different derivatives allows for the investigation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and less toxic anticancer drug candidates.

Synthetic Protocols

A plausible synthetic route to the key intermediate, 5,6,7,8-tetrahydroquinolin-3-amine, and its subsequent derivatization is outlined below.

Protocol 1: Synthesis of this compound (Core Scaffold)

A potential synthetic pathway to the core scaffold involves a multi-step process starting from commercially available materials. One feasible approach is the catalytic reduction of 3-nitroquinoline.

Step 1: Synthesis of 3-Nitroquinoline 3-Nitroquinoline can be synthesized from quinoline through nitration, although this can produce a mixture of isomers. Selective synthesis methods may be required to obtain the desired 3-nitro isomer in good yield.

Step 2: Catalytic Hydrogenation of 3-Nitroquinoline The reduction of the nitro group and the partial hydrogenation of the quinoline ring can be achieved in a single step using a suitable catalyst under controlled conditions.

Materials:

  • 3-Nitroquinoline

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve 3-nitroquinoline (1 equivalent) in ethanol or methanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Derivatization of this compound

The 3-amino group can be derivatized through several common reactions to generate a library of compounds for anticancer screening.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in DCM or DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add this compound (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography.

Materials:

  • This compound

  • Sulfonyl chloride of choice (R-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add pyridine or TEA (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude sulfonamide derivative by column chromatography.

Materials:

  • This compound

  • Aldehyde or ketone of choice (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in DCE or methanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude secondary or tertiary amine derivative by column chromatography.

Experimental Workflow and Data Presentation

The following sections detail the protocols for evaluating the anticancer activity of the synthesized derivatives and how to present the resulting data.

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Synthesized derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Synthesized derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Data Presentation

Quantitative data from the anticancer activity assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM) of this compound Derivatives

Compound IDR Group (Amide)R Group (Sulfonamide)R', R'' (Amine)MCF-7HeLaA549
Core --->100>100>100
DA-01 Phenyl--DataDataData
DA-02 4-Chlorophenyl--DataDataData
DS-01 -Phenyl-DataDataData
DS-02 -4-Tolyl-DataDataData
DRA-01 --Benzyl, HDataDataData
DRA-02 --4-Methoxybenzyl, HDataDataData
Doxorubicin ---DataDataData

Note: The data in this table is representative and should be replaced with actual experimental results.

Table 2: Effect of Selected Derivatives on Cell Cycle Distribution in MCF-7 Cells (%)

CompoundConcentrationG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control -DataDataDataData
Compound X IC₅₀DataDataDataData
Compound Y IC₅₀DataDataDataData

Note: The data in this table is representative and should be replaced with actual experimental results.

Visualizations

Synthesis and Derivatization Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Reactions 3-Nitroquinoline 3-Nitroquinoline This compound This compound 3-Nitroquinoline->this compound Catalytic Hydrogenation Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives Sulfonylation Substituted Amine Derivatives Substituted Amine Derivatives This compound->Substituted Amine Derivatives Reductive Amination

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer Activity Evaluation Workflow

Anticancer_Evaluation cluster_mechanism Mechanism of Action Studies Synthesized Derivatives Synthesized Derivatives MTT Assay MTT Assay Synthesized Derivatives->MTT Assay Primary Screening Determine IC50 Values Determine IC50 Values MTT Assay->Determine IC50 Values Select Lead Compounds Select Lead Compounds Determine IC50 Values->Select Lead Compounds Cell Cycle Analysis Cell Cycle Analysis Select Lead Compounds->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Select Lead Compounds->Apoptosis Assay Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis->Identify Cell Cycle Arrest Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells

Caption: Experimental workflow for evaluating the anticancer activity of synthesized derivatives.

Potential Signaling Pathway

While specific pathways for 3-amino-5,6,7,8-tetrahydroquinoline derivatives are yet to be elucidated, many quinoline-based anticancer agents have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Derivative Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by the derivatives.

Application of 5,6,7,8-Tetrahydroquinolin-3-amine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct neuropharmacological applications of 5,6,7,8-tetrahydroquinolin-3-amine are not extensively documented in publicly available literature, its structural analogs, particularly derivatives with substitutions on the amino group and the quinoline ring, have shown significant promise in modulating key targets within the central nervous system (CNS). This document provides an overview of the neuropharmacological potential of 3-amino-tetrahydroquinoline derivatives, focusing on their interactions with serotonin (5-HT) and sigma (σ) receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.

Key Neuropharmacological Targets

Derivatives of 3-amino-5,6,7,8-tetrahydroquinoline have been identified as ligands for several important neuroreceptors, including:

  • Serotonin (5-HT) Receptors: Specifically the 5-HT1A, 5-HT2B, and 5-HT7 subtypes. These receptors are implicated in the pathophysiology of depression, anxiety, schizophrenia, and other mood disorders.

  • Sigma (σ) Receptors: Particularly the σ1 subtype. Sigma receptors are unique intracellular proteins involved in a variety of cellular functions, including the modulation of neurotransmitter systems. They are considered therapeutic targets for conditions such as neurodegenerative diseases, psychosis, and pain.

The phenethylamine backbone, a key structural feature present in these tetrahydroquinoline derivatives, is a well-established pharmacophore found in a wide array of G protein-coupled receptor (GPCR) ligands, including endogenous neurotransmitters like dopamine and epinephrine.

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of various 3-amino-tetrahydroquinoline derivatives for human serotonin and sigma receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Primary Amine Tetrahydroquinoline Derivatives

Compound5-HT1A (Ki, nM)5-HT2B (Ki, nM)σ1 (Ki, nM)
3c 74>10,000>10,000
3f >10,00016016
3g >10,0003.5520
3h >10,00020>10,000

Data sourced from a study on 3-amino-chromanes and tetrahydroquinolines as selective receptor ligands.[1]

Table 2: Binding Affinities of N-Substituted Tetrahydroquinoline Derivatives

Compound5-HT7 (Ki, nM)
4c (pyrrolidine derivative) 6.3

Data sourced from a study on 3-amino-chromanes and tetrahydroquinolines as selective receptor ligands.[1]

Signaling Pathways and Experimental Workflows

The interaction of 3-amino-tetrahydroquinoline derivatives with their target receptors can initiate or inhibit specific intracellular signaling cascades. The following diagrams illustrate a generalized signaling pathway for G protein-coupled receptors (GPCRs) like the 5-HT receptors, and a typical experimental workflow for determining receptor binding affinity.

GPCR_Signaling_Pathway Ligand 3-Amino-THQ Derivative Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds to G_Protein G Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Generalized GPCR Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Incubation Test_Compound Test Compound (3-Amino-THQ Derivative) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand Separation->Measurement Analysis Calculate Ki value (binding affinity) Measurement->Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuropharmacological properties of this compound derivatives.

Protocol 1: Radioligand Binding Assay for 5-HT and σ Receptors

Objective: To determine the binding affinity (Ki) of test compounds for specific G protein-coupled receptors.

Materials:

  • HEK293 cells or other suitable cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2B, 5-HT7, or σ1).

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]LSD for 5-HT2B, [3H]5-CT for 5-HT7, --INVALID-LINK---pentazocine for σ1).

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand for the target receptor).

  • Test compounds (3-amino-tetrahydroquinoline derivatives) at various concentrations.

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation.

      • 50 µL of radioligand at a concentration near its Kd.

      • 50 µL of test compound at various concentrations (for competition binding) or buffer (for total binding) or non-specific binding control (for non-specific binding).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Assay for σ1 Receptor Agonist/Antagonist Activity

Objective: To determine the functional activity of test compounds at the σ1 receptor. This protocol is based on the principle that σ1 receptor activation can protect cells from oxidative stress-induced cell death.

Materials:

  • A suitable neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Cell culture medium and supplements.

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or a neurotoxin like MPP+).

  • Test compounds (3-amino-tetrahydroquinoline derivatives).

  • Known σ1 receptor agonist (e.g., PRE-084) as a positive control.

  • Known σ1 receptor antagonist (e.g., NE-100) to confirm mechanism.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • 96-well cell culture plates.

  • Plate reader.

Methodology:

  • Cell Culture and Plating:

    • Culture the neuronal cells under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Include control wells with vehicle, a known σ1 agonist, and a known σ1 antagonist.

  • Induction of Oxidative Stress:

    • Add the oxidative stress-inducing agent (e.g., H2O2) to the wells (except for the untreated control wells) and incubate for a period known to induce significant cell death (e.g., 24 hours).

  • Cell Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A compound that increases cell viability in the presence of the oxidative stressor is considered to have potential σ1 receptor agonist activity.

    • To confirm that the effect is mediated by the σ1 receptor, co-incubate the test compound with a σ1 receptor antagonist. A reversal of the protective effect would support a σ1-mediated mechanism.

Conclusion

While this compound itself is not a well-characterized neuropharmacological agent, its derivatives represent a promising class of compounds with the potential to modulate key CNS targets. The data and protocols presented here provide a framework for the further investigation of these molecules as potential therapeutic leads for a range of neurological and psychiatric disorders. The ability to selectively target serotonin and sigma receptors opens up avenues for the development of novel drugs with improved efficacy and side-effect profiles. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these 3-amino-tetrahydroquinoline derivatives.

References

Protocols for N-Alkylation of 5,6,7,8-Tetrahydroquinolin-3-amine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5,6,7,8-tetrahydroquinolin-3-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established synthetic methodologies, including reductive amination and Buchwald-Hartwig amination, which are widely applicable for the formation of C-N bonds. While direct literature examples for the N-alkylation of this specific substrate are limited, the following protocols are adapted from methodologies applied to structurally similar tetrahydroquinolines and aromatic amines.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines.[1][2] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their mildness and selectivity.[1] A boronic acid catalyzed approach has also been demonstrated for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines.[3][4]

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification start Dissolve 5,6,7,8-tetrahydro- quinolin-3-amine in solvent aldehyde Add aldehyde or ketone start->aldehyde acid Add acid catalyst (optional) aldehyde->acid stir1 Stir at room temperature acid->stir1 reducing_agent Add reducing agent (e.g., NaBH(OAc)3) stir1->reducing_agent stir2 Stir until reaction completion reducing_agent->stir2 quench Quench reaction stir2->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain N-alkylated product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the corresponding aldehyde or ketone (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

ReagentMolar RatioNotes
This compound1.0Starting material.
Aldehyde/Ketone1.1 - 1.5The electrophile for the amination. An excess can be used to drive the reaction to completion.
Sodium Triacetoxyborohydride1.5 - 2.0Mild reducing agent, suitable for one-pot reactions. Sodium cyanoborohydride (NaBH₃CN) can also be used, typically at a slightly acidic pH.
Solvent-Anhydrous DCM or DCE are commonly used.
Acetic Acid (optional)catalyticCan accelerate the formation of the iminium ion intermediate.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[5][6][7] This method is particularly useful for the N-arylation of amines and can be applied to a wide range of substrates with excellent functional group tolerance.[8][9] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and often requires optimization for a specific substrate.[7]

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_complex [R-X-Pd(II)L_n] pd0->pd2_complex Oxidative Addition hx H-X base_h Base-H⁺ amine_complex [R-Pd(II)(NHR')L_n] pd2_complex->amine_complex Ligand Exchange amide_complex [R-Pd(II)(NR')L_n]^- amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product aryl_halide Ar-X aryl_halide->pd2_complex amine R'-NH₂ amine->amine_complex base Base base->amide_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (or triflate) (1.0-1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[10][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

ComponentMolar Ratio/ConcentrationNotes
This compound1.0The nucleophile in the cross-coupling reaction.
Aryl Halide/Triflate1.0 - 1.2The electrophilic coupling partner. Reactivity order is typically I > Br > OTf > Cl.
Palladium Precursor1 - 5 mol%Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
Ligand2 - 10 mol%The choice of ligand is critical and depends on the substrates. Sterically hindered biarylphosphine ligands often give good results. For primary amines, bidentate ligands like BINAP and DPPF have shown to be effective.[5]
Base1.5 - 2.5Strong, non-nucleophilic bases are required. Sodium tert-butoxide is common for many applications, while milder bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.
Solvent0.1 - 0.5 MAnhydrous, deoxygenated solvents are essential for catalytic activity.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating.[11] Both reductive amination and Buchwald-Hartwig amination can be effectively performed under microwave conditions. The general protocols remain the same, with the primary difference being the mode of heating. Reactions are typically carried out in sealed microwave vials at elevated temperatures and pressures. It is crucial to use a dedicated microwave reactor for safety and reproducibility.[10][12]

Note: All protocols provided are general guidelines and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinolin-3-amine Derivatives as Building Blocks for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6,7,8-tetrahydroquinoline amine derivatives, specifically focusing on 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, as a versatile scaffold for the construction of fused heterocyclic systems. The protocols detailed below are based on established literature and offer a starting point for the synthesis of novel compounds with potential biological activity. Pyrimido[4,5-b]quinolines, a key class of compounds synthesized from this building block, are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

Introduction to 5,6,7,8-Tetrahydroquinoline Amines in Heterocyclic Synthesis

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group onto this saturated portion of the quinoline ring system provides a reactive handle for further chemical transformations. Specifically, vicinal amino and cyano groups, as present in 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, are ideal functionalities for the construction of fused pyrimidine rings, leading to the formation of tetrahydropyrimido[4,5-b]quinoline derivatives.

The general synthetic strategy involves the reaction of the amino group with various electrophilic reagents, followed by an intramolecular cyclization involving the adjacent cyano group. This approach allows for the facile synthesis of a diverse library of fused heterocyclic compounds with varying substitution patterns, which can be screened for potential therapeutic applications.

Applications in Heterocyclic Synthesis

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been successfully employed as a building block for the synthesis of a variety of fused heterocyclic systems, primarily focusing on the construction of the pyrimido[4,5-b]quinoline core. Key applications include:

  • Synthesis of Pyrimido[4,5-b]quinolin-2(1H)-thiones and -ones: Reaction with urea or thiourea in the presence of a base leads to the formation of the corresponding fused pyrimidine thiones and ones. These compounds are of interest for their potential biological activities.[1]

  • Synthesis of 4-Amino-Substituted Pyrimido[4,5-b]quinolines: Treatment with formamide or reaction of an intermediate with hydrazine hydrate allows for the introduction of an amino group at the 4-position of the pyrimido[4,5-b]quinoline system.[1]

  • Synthesis of Fused Pyrimidinedithiones: Reaction with carbon disulfide provides a route to pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithiones.[2]

  • Synthesis of Substituted Pyrimido[4,5-b]quinolines: The amino group can react with isocyanates and isothiocyanates to form ureido or thioureido intermediates, which then cyclize to yield substituted fused pyrimidine systems.[1]

The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Note: The following protocols are adapted from the work of Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903.[1][3] The starting material for these protocols is 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Protocol 1: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Starting Material)

This protocol describes the synthesis of the key building block from cyclohexanone and 2-benzylidenemalononitrile.

Workflow Diagram:

G reagents Cyclohexanone + 2-Benzylidenemalononitrile + Ammonium Acetate reaction Reflux in Ethanol reagents->reaction filtration Collect Precipitate by Filtration reaction->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product 2-Amino-4-phenyl-5,6,7,8- tetrahydroquinoline-3-carbonitrile recrystallization->product

Caption: Synthesis of the Starting Material.

Materials:

  • Cyclohexanone

  • 2-Benzylidenemalononitrile

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of cyclohexanone (0.01 mol), 2-benzylidenemalononitrile (0.01 mol), and ammonium acetate (0.04 mol) in absolute ethanol (50 mL) is heated under reflux for 3-4 hours.

  • The solid product that separates during heating is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Protocol 2: Synthesis of 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione/one

This protocol details the synthesis of fused pyrimidine thiones and ones.

Workflow Diagram:

G start 2-Amino-4-phenyl-5,6,7,8- tetrahydroquinoline-3-carbonitrile reaction Reflux in Ethanol (6h) start->reaction reagents Urea or Thiourea + Sodium Ethoxide reagents->reaction workup Cool, Dilute with Water, Acidify with Acetic Acid reaction->workup filtration Collect Precipitate by Filtration workup->filtration product 4-Amino-10-phenyl-6,7,8,9-tetrahydro- pyrimido[4,5-b]quinoline-2(1H)-thione/one filtration->product

Caption: Synthesis of Pyrimido[4,5-b]quinoline-2(1H)-thione/one.

Materials:

  • 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Urea or Thiourea

  • Sodium ethoxide solution

  • Ethanol

  • Acetic acid

Procedure:

  • A mixture of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.01 mol) and urea or thiourea (0.01 mol) in a solution of sodium ethoxide (prepared from 0.23 g of sodium in 50 mL of absolute ethanol) is heated under reflux for 6 hours.

  • The reaction mixture is cooled, diluted with water, and then acidified with acetic acid.

  • The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the desired product.

Protocol 3: Synthesis of 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline

This protocol describes the formation of a 4-amino substituted pyrimido[4,5-b]quinoline.

Workflow Diagram:

G start 2-Amino-4-phenyl-5,6,7,8- tetrahydroquinoline-3-carbonitrile reaction Reflux start->reaction reagent Excess Formamide reagent->reaction workup Cool and Pour into Water reaction->workup filtration Collect Precipitate by Filtration workup->filtration product 4-Amino-5-phenyl-6,7,8,9-tetrahydro- pyrimido[4,5-b]quinoline filtration->product

Caption: Synthesis of 4-Aminopyrimido[4,5-b]quinoline.

Materials:

  • 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Formamide

Procedure:

  • A solution of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.01 mol) in excess formamide (15 mL) is heated under reflux for an appropriate time.

  • The reaction mixture is cooled and poured into water.

  • The solid product is collected by filtration, washed with water, and recrystallized to afford the pure product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyrimido[4,5-b]quinoline derivatives starting from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Product NameReagentsYield (%)Reference
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileCyclohexanone, 2-benzylidenemalononitrile70[1]
4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thioneThiourea, Sodium ethoxide75[1]
4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-oneUrea, Sodium ethoxide68[1]
5-Phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithioneCarbon disulfide65[1]
4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolineFormamide60[1]
3-Benzoyl-4-imino-5-phenyl-2-thioxo-1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinolineBenzoyl isothiocyanate80[1]
4-Imino-5-phenyl-3-phenyl-2-thioxo-1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinolinePhenyl isothiocyanate85[1]

Conclusion

Derivatives of 5,6,7,8-tetrahydroquinolin-3-amine, particularly 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, serve as highly effective and versatile building blocks for the synthesis of a wide array of fused heterocyclic compounds. The straightforward and efficient protocols for the construction of the pyrimido[4,5-b]quinoline scaffold make this starting material an attractive option for medicinal chemists and researchers in drug discovery. The potential for diverse functionalization of the resulting heterocyclic systems opens up avenues for the development of novel therapeutic agents. Further exploration of the biological activities of these compounds is warranted.

References

Catalytic Pathways to 5,6,7,8-Tetrahydroquinolin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydroquinolin-3-amine is a valuable heterocyclic amine scaffold that serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid, partially saturated bicyclic structure provides a unique three-dimensional framework for molecular design, making it a sought-after intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. Two primary catalytic strategies are presented: one proceeding through a 3-nitroquinoline intermediate and the other via a 3-bromoquinoline intermediate.

Synthetic Strategies

The synthesis of this compound is most effectively achieved through multi-step sequences involving the initial synthesis of a substituted quinoline precursor, followed by catalytic reduction of the pyridine ring, and finally, the introduction or transformation of a functional group at the 3-position to an amine. The two principal retrosynthetic disconnections are illustrated below.

G cluster_0 Route 1: Via 3-Nitroquinoline cluster_1 Route 2: Via 3-Bromoquinoline This compound This compound 3-Nitro-5,6,7,8-tetrahydroquinoline 3-Nitro-5,6,7,8-tetrahydroquinoline 3-Nitro-5,6,7,8-tetrahydroquinoline->this compound Catalytic Reduction 3-Nitroquinoline 3-Nitroquinoline 3-Nitroquinoline->3-Nitro-5,6,7,8-tetrahydroquinoline Selective Catalytic Hydrogenation Starting Materials (e.g., 2-aminobenzaldehyde, nitro-olefin) Starting Materials (e.g., 2-aminobenzaldehyde, nitro-olefin) Starting Materials (e.g., 2-aminobenzaldehyde, nitro-olefin)->3-Nitroquinoline Synthesis 3-Bromo-5,6,7,8-tetrahydroquinoline 3-Bromo-5,6,7,8-tetrahydroquinoline 3-Bromo-5,6,7,8-tetrahydroquinoline->this compound Buchwald-Hartwig Amination 3-Bromoquinoline 3-Bromoquinoline 3-Bromoquinoline->3-Bromo-5,6,7,8-tetrahydroquinoline Selective Catalytic Hydrogenation Starting Materials (e.g., quinoline, 3-aminoquinoline) Starting Materials (e.g., quinoline, 3-aminoquinoline) Starting Materials (e.g., quinoline, 3-aminoquinoline)->3-Bromoquinoline Synthesis

Figure 1. Retrosynthetic analysis of this compound.

Route 1: Synthesis via 3-Nitroquinoline Intermediate

This route involves the synthesis of 3-nitroquinoline, followed by the selective catalytic hydrogenation of the pyridine ring to yield 3-nitro-5,6,7,8-tetrahydroquinoline. The final step is the catalytic reduction of the nitro group to the desired 3-amine.

Experimental Protocols

Step 1: Synthesis of 3-Nitroquinoline

A common method for the synthesis of 3-nitroquinolines is the reaction of a 2-aminobenzaldehyde derivative with a conjugated nitro-olefin.

  • Reaction: 2-Aminobenzaldehyde + β-Nitrostyrene → 3-Nitro-2-phenylquinoline

  • Catalyst/Reagent: Base catalyst (e.g., piperidine)

  • Solvent: Ethanol

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (1.0 eq) and β-nitrostyrene (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-2-phenylquinoline.

Step 2: Selective Catalytic Hydrogenation of 3-Nitroquinoline

The selective hydrogenation of the pyridine ring of 3-nitroquinoline to 3-nitro-5,6,7,8-tetrahydroquinoline is a critical step. Ruthenium-based catalysts have shown efficacy in the selective hydrogenation of the heterocyclic ring of quinolines while preserving reducible functional groups on the carbocyclic ring.[1]

  • Catalyst: 5% Ru/C or other supported Ruthenium catalysts.

  • Solvent: Ethanol or Methanol.

  • Hydrogen Pressure: 50-100 bar.

  • Temperature: 80-120 °C.

  • Procedure:

    • In a high-pressure autoclave, charge 3-nitroquinoline and the Ru/C catalyst (5-10 mol%).

    • Add the solvent and seal the autoclave.

    • Purge the autoclave with nitrogen, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure.

    • Heat the reaction mixture to the specified temperature with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Step 3: Catalytic Reduction of 3-Nitro-5,6,7,8-tetrahydroquinoline

The final step is the reduction of the nitro group to an amine. This is a well-established transformation that can be achieved using various catalytic systems.

  • Catalyst: 10% Pd/C, PtO₂, or Raney Nickel.

  • Reducing Agent: Hydrogen gas or transfer hydrogenation reagents (e.g., hydrazine, ammonium formate).

  • Solvent: Ethanol, Methanol, or Ethyl Acetate.

  • Procedure (using H₂ gas):

    • Dissolve 3-nitro-5,6,7,8-tetrahydroquinoline in the chosen solvent.

    • Add the catalyst (5-10 mol%).

    • Place the mixture in a hydrogenation apparatus.

    • Purge the system with nitrogen and then with hydrogen.

    • Stir the reaction mixture under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Data Summary: Route 1
StepReactionCatalystSolventTemperature (°C)Pressure (bar)Typical Yield (%)
13-Nitroquinoline SynthesisPiperidineEthanolRefluxAtmospheric70-85
2Selective Hydrogenation5% Ru/CEthanol80-12050-10060-75
3Nitro Group Reduction10% Pd/CMethanol251-590-98

Route 2: Synthesis via 3-Bromoquinoline Intermediate

This alternative route involves the synthesis of 3-bromoquinoline, selective hydrogenation of the pyridine ring, and a final Buchwald-Hartwig amination to install the amino group.

Experimental Protocols

Step 1: Synthesis of 3-Bromoquinoline

3-Bromoquinoline can be synthesized through various methods, including the Sandmeyer reaction from 3-aminoquinoline or direct bromination of quinoline under specific conditions. A regioselective formal [4+2] cycloaddition has also been reported.[2][3]

  • Method: Sandmeyer Reaction

    • Dissolve 3-aminoquinoline in an aqueous solution of HBr.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Add the cold diazonium salt solution to the CuBr solution.

    • Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify by column chromatography.

Step 2: Selective Catalytic Hydrogenation of 3-Bromoquinoline

Selective hydrogenation of the pyridine ring without causing hydrodebromination is crucial. This can often be achieved using specific catalysts and reaction conditions.

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or specific palladium catalysts.

  • Solvent: Acetic acid or ethanol.

  • Hydrogen Pressure: 1-5 atm.

  • Temperature: Room temperature.

  • Procedure:

    • Dissolve 3-bromoquinoline in the chosen solvent.

    • Add the catalyst.

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature.

    • Monitor the reaction until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and neutralize the solvent if acidic.

    • Extract the product and purify by standard methods.

Step 3: Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydroquinoline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5]

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP).

  • Amine Source: Ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) or an amino surrogate.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base under an inert atmosphere.

    • Add 3-bromo-5,6,7,8-tetrahydroquinoline and the amine source.

    • Add the anhydrous solvent.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

    • Cool the reaction mixture, dilute with a suitable solvent, and filter through Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Summary: Route 2
StepReactionCatalyst SystemSolventTemperature (°C)Typical Yield (%)
13-Bromoquinoline Synthesis (Sandmeyer)NaNO₂, CuBr, HBrWater0-6065-80
2Selective HydrogenationPtO₂Acetic Acid2585-95
3Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosToluene80-11070-90

Visualizing the Workflow

The general experimental workflow for both synthetic routes can be visualized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Selective Hydrogenation cluster_2 Final Conversion to Amine Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup 1. Reagents & Solvent Reaction Reaction Reaction Setup->Reaction 2. Heating/Stirring Workup Workup Reaction->Workup 3. Quenching, Extraction Purification Purification Workup->Purification 4. Chromatography Substituted Quinoline Substituted Quinoline Purification->Substituted Quinoline 5. Characterization Hydrogenation Setup Hydrogenation Setup Substituted Quinoline->Hydrogenation Setup 1. Catalyst & Solvent Hydrogenation Hydrogenation Hydrogenation Setup->Hydrogenation 2. H2 Pressure, Temp Filtration Filtration Hydrogenation->Filtration 3. Catalyst Removal Purification Purification Filtration->Purification 4. Concentration Substituted Tetrahydroquinoline Substituted Tetrahydroquinoline Purification ->Substituted Tetrahydroquinoline 5. Characterization Final Reaction Setup Final Reaction Setup Substituted Tetrahydroquinoline->Final Reaction Setup 1. Catalyst/Reagents Final Reaction Final Reaction Final Reaction Setup->Final Reaction 2. Reaction Conditions Final Workup Final Workup Final Reaction->Final Workup 3. Quenching, Extraction Final Purification Final Purification Final Workup->Final Purification 4. Chromatography This compound This compound Final Purification->this compound 5. Characterization

Figure 2. General experimental workflow for the synthesis.

Conclusion

The catalytic synthesis of this compound can be effectively achieved through two robust, multi-step pathways. The choice between the 3-nitroquinoline and 3-bromoquinoline routes will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes rely on well-established catalytic transformations, offering reliable and adaptable methods for accessing this important synthetic building block. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

Application Notes and Protocols for the Quantification of 5,6,7,8-Tetrahydroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydroquinolin-3-amine is a heterocyclic amine that may be of interest in pharmaceutical research and development as a synthetic intermediate or a potential pharmacologically active molecule. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines potential analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted for the quantification of this compound.

Proposed Analytical Techniques

Based on the physicochemical properties of the analyte (a primary amine with a tetrahydroquinoline core), the following techniques are proposed:

  • HPLC-UV: A robust and widely accessible technique for routine analysis and purity assessment.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.

  • GC-MS: A potential alternative, particularly for volatile derivatives of the analyte, offering excellent chromatographic resolution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

a) Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

b) Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • A gradient elution is recommended to ensure good peak shape and separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (a starting point would be around 254 nm).

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL (stock solution). Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution in the same diluent.

Data Presentation: Example Validation Summary

The following table illustrates how quantitative data from method validation could be presented.

ParameterResultAcceptance Criteria
Linearity (R²) >0.999≥ 0.995
Range (µg/mL) 1 - 100To be determined
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) To be determinedReportable
Limit of Quantification (LOQ) (µg/mL) To be determinedReportable

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is the gold standard for quantifying low concentrations of analytes in complex matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol

a) Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b) Chromatographic Conditions (Starting Point):

  • Column: C18 or HILIC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile or Methanol.

    • A fast gradient is typically employed.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound.

    • Product ions (Q3) will need to be determined by infusion and fragmentation of the parent compound.

  • Source Parameters: Optimization of gas temperatures, gas flows, and capillary voltage is required.

d) Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation: Example Bioanalytical Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (R²) >0.998≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) To be determinedS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15%≤ 15% (≤20% at LLOQ)
Matrix Effect To be evaluatedWithin acceptable limits
Recovery (%) To be evaluatedConsistent and reproducible

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + IS ppt Protein Precipitation start->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject Inject into LC recon->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify (Analyte/IS Ratio) integrate->quantify

Caption: LC-MS/MS bioanalysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable option, potentially after derivatization of the primary amine to improve volatility and chromatographic performance.

Experimental Protocol

a) Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

b) Derivatization (Example with Acylation):

  • Evaporate the sample extract to dryness.

  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

  • The resulting trifluoroacetyl derivative is then analyzed.

c) GC-MS Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Data Presentation: Example Validation Summary

The data presentation for GC-MS validation would be similar to that for HPLC-UV or LC-MS/MS, depending on the application (e.g., purity vs. bioanalysis).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Extract evap Evaporation start->evap deriv Derivatization evap->deriv inject Inject into GC deriv->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect SIM Detection ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Concentration integrate->quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The analytical methods proposed in this document provide a solid foundation for developing a validated quantification method for this compound. The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the generated data.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the catalytic hydrogenation of 3-aminoquinoline. This reaction selectively reduces the pyridine ring of the quinoline system while preserving the amino group and the benzene ring. An alternative, though less direct, route involves the reduction of 3-nitroquinoline to form the tetrahydroquinoline core, followed by the reduction of the nitro group to an amine.

Q2: Which catalysts are typically used for the hydrogenation of 3-aminoquinoline?

A2: Several heterogeneous catalysts are effective for the hydrogenation of quinolines. The choice of catalyst can significantly influence the reaction's efficiency and selectivity. Commonly used catalysts include:

  • Platinum(IV) oxide (PtO₂ or Adams' catalyst): Often used in acidic media like acetic acid or with a catalytic amount of HCl. It is known for its high activity in hydrogenating aromatic rings.

  • Palladium on carbon (Pd/C): A versatile and widely used catalyst. Its activity can be modulated by the choice of solvent and additives.

  • Rhodium on carbon (Rh/C): Another effective catalyst, sometimes offering different selectivity compared to platinum or palladium.

  • Cobalt-based catalysts: Recent research has shown that cobalt-based catalysts can also be effective for quinoline hydrogenation.[1][2]

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 3-aminoquinoline?

A3: Reaction conditions are crucial for a successful synthesis and need to be optimized for the specific substrate and catalyst. Key parameters include:

  • Hydrogen Pressure: Typically ranges from 50 to 100 atmospheres. Higher pressures can increase the reaction rate but may also lead to over-reduction.

  • Temperature: Generally, reactions are conducted between room temperature and 100°C. Higher temperatures can accelerate the reaction but may also promote side reactions.

  • Solvent: Acetic acid is a common solvent, particularly with PtO₂, as it can enhance catalyst activity. Alcohols like ethanol and methanol are also frequently used.

  • Reaction Time: This can vary from a few hours to over 24 hours, depending on the catalyst, substrate concentration, temperature, and pressure. Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the hydrogenation can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material (3-aminoquinoline) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Troubleshooting Guides

Problem 1: Low or No Conversion of 3-Aminoquinoline
Symptom Possible Cause Suggested Solution
Reaction stalls after initial conversion.Catalyst Poisoning: The amino group on the quinoline ring can act as a Lewis base and coordinate to the metal surface of the catalyst, deactivating it.[1]1. Acidic Additives: Add a stoichiometric amount of a strong acid like HCl or use an acidic solvent like acetic acid. This protonates the amino group, preventing it from binding to the catalyst. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for some deactivation.
No reaction from the start.Inactive Catalyst: The catalyst may be old, improperly stored, or of poor quality.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). 2. Catalyst Activation: Some catalysts, like PtO₂, need to be activated in situ by exposure to hydrogen. Ensure proper pre-reduction of the catalyst if required.
Slow reaction rate.Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to drive the hydrogenation.1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your equipment. 2. Increase Temperature: Cautiously increase the reaction temperature, monitoring for any signs of side product formation.
Problem 2: Formation of Impurities and Side Products
Symptom Possible Cause Suggested Solution
Presence of a fully saturated product (decahydroquinoline derivative).Over-reduction: The benzene ring of the tetrahydroquinoline is further reduced.1. Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. 2. Less Active Catalyst: Consider using a less active catalyst. For example, if using PtO₂, switch to Pd/C. 3. Monitor Reaction Closely: Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Complex mixture of unidentified byproducts.Side Reactions: The starting material or product may be unstable under the reaction conditions.1. Lower Temperature: High temperatures can often lead to decomposition or side reactions. 2. Change Solvent: The solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, methanol, acetic acid).
Problem 3: Difficulties in Product Purification
Symptom Possible Cause Suggested Solution
Product is difficult to separate from the catalyst.Fine Catalyst Particles: The catalyst particles may be too fine, passing through standard filter paper.1. Use Celite®: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the fine catalyst particles. 2. Centrifugation: Centrifuge the mixture to pellet the catalyst before decanting the supernatant.
Product is an oil and difficult to crystallize.Residual Impurities: Small amounts of impurities can inhibit crystallization.1. Column Chromatography: Purify the crude product using silica gel column chromatography. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a good starting point. 2. Salt Formation: Convert the amine product to a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 3-Aminoquinoline

  • Reaction Setup: In a high-pressure autoclave, add 3-aminoquinoline (1.0 eq) and the chosen catalyst (e.g., 10 mol% PtO₂ or Pd/C).

  • Solvent Addition: Add the solvent (e.g., glacial acetic acid or ethanol).

  • System Purge: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm) and heat to the desired temperature (e.g., 60°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation:

    • If using an acidic solvent: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • If using a neutral solvent: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or by crystallization of the free base or a salt derivative.

Data Presentation

Table 1: Comparison of Common Catalysts for Quinoline Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams' catalyst) Acetic acid, RT-80°C, 50-100 atm H₂High activity, effective for aromatic systems.Can lead to over-reduction, more expensive.
Pd/C Ethanol/Methanol, RT-100°C, 50-100 atm H₂Versatile, good selectivity, lower cost than Pt.Can be prone to poisoning, may require higher temperatures/pressures.
Rh/C Alcohols, RT-80°C, 50-100 atm H₂High activity, can sometimes offer different selectivity.More expensive than Pd/C.
Co-based catalysts Aqueous solutions, 70-150°C, 30 atm H₂[1]Uses a more abundant and less expensive metal.May require higher temperatures and specific preparation methods.[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start: 3-Aminoquinoline autoclave High-Pressure Autoclave start->autoclave catalyst Catalyst (e.g., PtO₂) catalyst->autoclave solvent Solvent (e.g., Acetic Acid) solvent->autoclave purge Purge with N₂ then H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter through Celite® cool_vent->filter isolate Isolate Crude Product filter->isolate purify Purify (Chromatography/Crystallization) isolate->purify product Final Product: this compound purify->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Conversion? poisoning Catalyst Poisoning by -NH₂? start->poisoning inactive Inactive Catalyst? start->inactive low_pressure Insufficient H₂ Pressure? start->low_pressure low_temp Insufficient Temperature? start->low_temp add_acid Add Acid (HCl) or Use Acidic Solvent poisoning->add_acid fresh_catalyst Use Fresh/Active Catalyst inactive->fresh_catalyst increase_pressure Increase H₂ Pressure low_pressure->increase_pressure increase_temp Increase Temperature low_temp->increase_temp

References

Technical Support Center: Optimizing Regioselectivity in the Functionalization of the Tetrahydroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the tetrahydroquinoline (THQ) scaffold. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of the tetrahydroquinoline core?

A1: The regiochemical outcome is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst, the nature of the solvent, and the reaction temperature.[1] For C-H functionalization, the strategy employed is critical. The THQ core has two main regions: the electron-rich benzenoid ring and the more reactive pyrido-ring.[2] Without specific directing strategies, functionalization often occurs on the more reactive portions of the molecule. Key strategies to control regioselectivity include:

  • Directing Groups (DGs): Attaching a directing group, typically to the nitrogen atom, can guide a metal catalyst to a specific C-H bond, enabling functionalization at otherwise unreactive positions like C8.[2][3]

  • Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the THQ ring direct the reaction. For instance, electrophilic aromatic substitution is influenced by the directing effect of the amine group.

  • Catalyst and Ligand Choice: The metal center (e.g., Pd, Rh, Ru) and the ligands used can significantly influence which C-H bond is activated.[2][4]

  • Undirected Deprotonation: Using specific organolithium bases in the presence of phosphoramide ligands can bypass typical directing effects and enable functionalization at positions like C4.[5]

Q2: How can I achieve selective functionalization on the benzenoid ring (C5-C8) versus the pyridino-ring (C2-C4)?

A2: Selectivity between the two rings is a common challenge. The benzenoid ring is less reactive, making direct functionalization difficult.[2]

  • For Benzenoid Ring Functionalization (C5-C8): The most effective strategy is the use of a directing group on the nitrogen atom. This approach facilitates ortho-metalation, guiding the catalyst to the C8 position.[2][3] Ruthenium catalysts, in particular, have shown high efficacy for C8 functionalization.[3] It is also possible to achieve C6-alkylation in N-H free THQs using para-quinone methides in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which promotes the THQ to act as a C-nucleophile.[6]

  • For Pyridino-Ring Functionalization (C2-C4): The C2 and C4 positions are generally more reactive. C2-functionalization can often be achieved because the nitrogen atom of the pyridine ring can act as an embedded directing group.[4] Undirected deprotonation-capture sequences using organolithium bases have been developed to selectively functionalize the C4-position.[5]

Q3: What is the role of the N-protecting or directing group in controlling regioselectivity?

A3: The group attached to the THQ nitrogen plays a pivotal role.

  • As a Directing Group: In transition metal-catalyzed C-H activation, the N-substituent acts as a ligand that coordinates to the metal center and directs it to a nearby C-H bond, most commonly at the C8 position.[2][3] The choice of the directing group is crucial for the success of the reaction.

  • As a Protecting Group: In reactions like nitration, the nitrogen is often protected to prevent N-protonation under acidic conditions and to modulate the electronic properties of the aromatic ring.[7] Different protecting groups can lead to different ratios of regioisomers by altering the steric and electronic environment of the benzenoid ring.[7][8] For example, an N-trifluoroacetyl group has been shown to achieve total regioselectivity for nitration at the C6 position.[7]

  • In Situ Formation: Strategies exist where the directing group is formed in situ during the reaction, streamlining the synthesis of functionalized THQs.[9]

Q4: I am struggling with N-protection. Are there alternatives for achieving regioselective functionalization?

A4: While N-protection is a common and effective strategy, there are alternatives.[2] For instance, undirected methods have been developed that do not require a directing group. One such method involves a deprotonation-alkylation protocol using organolithiums and phosphoramide ligands to achieve selective functionalization at the C4 position.[5] Additionally, solvent-controlled reactions with N-H free THQs can achieve C6-alkylation.[6] These methods provide pathways to functionalized THQs while avoiding the extra steps of protection and deprotection.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in directed C-H functionalization of the benzenoid ring (targeting C8).

G cluster_input Problem Definition Start Poor Regioselectivity at C8 Position Cause1 Cause1 Start->Cause1 Cause2 Cause2 Start->Cause2 Cause3 Cause3 Start->Cause3 Solution1 Solution1 Cause1->Solution1 Action Solution2 Solution2 Cause2->Solution2 Action Solution3 Solution3 Cause3->Solution3 Action

Possible Causes & Solutions:

  • Ineffective Directing Group (DG): The coordinating ability of the DG is essential. If the chosen DG does not form a stable pre-catalytic complex, it cannot direct the functionalization.

    • Solution: Consult the literature to select a DG proven for C8-functionalization of THQs. Groups like picolinamide or pyrimidine are often effective.[2][3] Experiment with different DGs to find one that is optimal for your specific substrate.

  • Suboptimal Catalyst System: The choice of metal and ligand is critical and often substrate-dependent.

    • Solution: Ruthenium catalysts are well-documented for C8-functionalization.[3] However, palladium and rhodium systems can also be effective.[2][10] Systematically screen different catalysts and ligands. Ensure the catalyst is active and used at the correct loading.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can dramatically impact selectivity. The aggregation state of organometallic intermediates, influenced by the solvent, can be critical for reactivity and selectivity.[2]

    • Solution: Perform a systematic optimization of reaction parameters. Screen a range of solvents with different polarities. Vary the temperature in increments (e.g., 10-20 °C). Monitor the reaction over time to determine the optimal duration. Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere if required.

Data Presentation: Comparison of Directing Groups for C8-Functionalization

Directing GroupCatalyst SystemReactionRegioselectivityYieldReference
N-Picolinamide[Ru(p-cymene)Cl₂]₂ / KOPivArylationC8 selectiveGood to High[3]
N-Pyrimidin-2-yl[Ru(p-cymene)Cl₂]₂ / K₂CO₃HydroxylationC8 selectiveHigh[3]
N-Pyrimidin-2-yl[Ru(p-cymene)Cl₂]₂ / AgOAcAcyloxylationC8 selectiveHigh[3]
N-Aryl AmidePd(OAc)₂ / PCy₂tBu·HBF₄ArylationC3 selective (on quinoline)Moderate[4]

Problem 2: Mixture of regioisomers in electrophilic aromatic substitution (e.g., nitration) on the benzenoid ring.

Possible Causes & Solutions:

  • Protonation of the Nitrogen: Under strong acidic conditions, the nitrogen of the THQ is protonated, forming an ammonium ion which is a deactivating, meta-directing group. This can compete with the ortho-, para-directing influence of the unprotonated amine.

    • Solution: Protect the nitrogen atom with an appropriate protecting group (PG) before performing the electrophilic substitution. The choice of PG is critical.[7]

  • Inappropriate Protecting Group: The electronic and steric properties of the N-protecting group influence the directing effect on the benzenoid ring.

    • Solution: An N-trifluoroacetyl group has been shown to direct nitration exclusively to the 6-position.[7] Other acyl or sulfonyl groups can be screened to optimize the regioselectivity for the desired position (typically C6 or C8).

G

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C8-Acyloxylation of N-Pyrimidyl Tetrahydroquinoline (Adapted from[3])

This protocol describes a general procedure for the highly regioselective C8-acyloxylation of a tetrahydroquinoline core using a removable pyrimidinyl directing group.

  • Materials:

    • N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline (1.0 equiv)

    • Carboxylic acid (e.g., benzoic acid) (2.0 equiv)

    • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

    • AgOAc (2.0 equiv)

    • 1,2-dichloroethane (DCE) (0.2 M)

    • Inert atmosphere glovebox or Schlenk line

    • Standard glassware for organic synthesis

  • Procedure:

    • To an oven-dried reaction tube equipped with a magnetic stir bar, add N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline, the carboxylic acid, [Ru(p-cymene)Cl₂]₂, and AgOAc.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,2-dichloroethane via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired C8-acyloxylated tetrahydroquinoline.

Protocol 2: Undirected C4-Alkylation via Deprotonation-Capture (Adapted from[5])

This protocol details a transition-metal-free method to achieve C4-alkylation by bypassing typical directing group effects.

  • Materials:

    • N-Boc-1,2,3,4-tetrahydroquinoline (1.0 equiv)

    • Tris(pyrrolidino)phosphoramide (TPPA) ligand (6.0 equiv)

    • t-Butyllithium (t-BuLi) (1.0 equiv, solution in pentane)

    • Alkyl halide electrophile (e.g., methyl iodide) (1.1 equiv)

    • Anhydrous tetrahydrofuran (THF) (0.1 M)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add N-Boc-1,2,3,4-tetrahydroquinoline and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the TPPA ligand, followed by the dropwise addition of t-BuLi solution. Stir for 10 minutes at -78 °C. The solution may change color, indicating anion formation.

    • Add the alkyl halide electrophile dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C4-alkylated product.

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine. Given the limited specific literature for this exact molecule, this guide presents proposed synthetic routes based on established chemical principles and analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to prepare this compound?

A1: Based on available precursors and common organic reactions, two primary synthetic routes are proposed:

  • Curtius or Hofmann Rearrangement: Starting from the commercially available 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid, a Curtius rearrangement of the corresponding acyl azide or a Hofmann rearrangement of the 3-carboxamide derivative can yield the desired 3-amino product. This route is generally favored due to the availability of the starting material and the typically clean nature of these rearrangements.[1][2]

  • Nitration and Reduction: This two-step approach involves the nitration of a protected 5,6,7,8-tetrahydroquinoline intermediate to introduce a nitro group at the 3-position, followed by reduction to the amine. However, achieving regioselectivity at the 3-position during nitration can be a significant challenge.

Q2: What are the main challenges when considering the nitration of 5,6,7,8-tetrahydroquinoline to obtain the 3-nitro derivative?

A2: The primary challenge is controlling the position of nitration (regioselectivity). Electrophilic aromatic substitution on the quinoline ring system is complex. Studies on the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline have shown that substitution occurs primarily at the 6- and 7-positions of the benzene ring. Direct nitration of the unprotected tetrahydroquinoline may lead to a mixture of isomers, with the 3-nitro product being a minor component, if formed at all.

Q3: What are the advantages of using a Curtius or Hofmann rearrangement for this synthesis?

A3: The Curtius and Hofmann rearrangements offer several advantages:

  • High Yields: These reactions are often high-yielding.

  • Clean Reactions: They typically produce the desired amine with minimal side products.[1]

  • Stereospecificity: If the starting material is chiral, the configuration at the migrating carbon is retained.[1]

  • Commercially Available Starting Material: The precursor, 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid, is commercially available.

Q4: How can I monitor the progress of these reactions?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of intermediates and the final product.

Troubleshooting Guides

Route 1: Curtius Rearrangement of 5,6,7,8-Tetrahydroquinoline-3-carboxylic Acid

Problem 1: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete formation of the acyl azide. Ensure the carboxylic acid is fully converted to an activated form (e.g., acid chloride) before reacting with the azide source. For one-pot procedures using diphenylphosphoryl azide (DPPA), ensure anhydrous conditions and the use of a suitable base (e.g., triethylamine) to facilitate the reaction.
Premature decomposition of the acyl azide. Acyl azides can be unstable. It is often best to generate and use them in situ without isolation. If isolation is necessary, avoid high temperatures and exposure to light.
Inefficient rearrangement of the acyl azide to the isocyanate. The rearrangement is typically thermal. Ensure the reaction temperature is sufficient for the specific substrate. The use of a high-boiling point, inert solvent like toluene or dioxane is common.
Side reactions of the intermediate isocyanate. The isocyanate is highly reactive. Ensure the trapping nucleophile (e.g., water or an alcohol to form a carbamate, followed by hydrolysis) is present in sufficient quantity and that the reaction conditions favor the desired reaction over polymerization or other side reactions.
Difficulties with purification. The final amine product may be basic and could be challenging to purify by silica gel chromatography. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization or washing.

Problem 2: Formation of urea byproducts.

Possible CauseSuggested Solution
Reaction of the product amine with the intermediate isocyanate. This can occur if the isocyanate is not trapped quickly enough by the desired nucleophile. Add the trapping agent (e.g., water or alcohol) as soon as the rearrangement is complete. In some cases, a slow addition of the acyl azide to the heated solvent containing the trapping agent can minimize this side reaction.
Presence of water when a carbamate is the desired intermediate. If you are trapping the isocyanate with an alcohol to form a carbamate, ensure the reaction is conducted under strictly anhydrous conditions to prevent the formation of the amine and subsequent reaction to form the urea.
Route 2: Nitration of N-protected 5,6,7,8-Tetrahydroquinoline and Subsequent Reduction

Problem 1: Poor regioselectivity during nitration, with low or no yield of the 3-nitro isomer.

Possible CauseSuggested Solution
Directing effects of the tetrahydroquinoline ring system. The electron-donating nature of the fused benzene ring and the nitrogen atom in the pyridine ring typically direct electrophilic substitution to the 6- and 7-positions.
Steric hindrance at the 3-position. The geometry of the tetrahydroquinoline ring may sterically disfavor attack at the 3-position.
Alternative nitrating agents and conditions. Explore a variety of nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄, acetyl nitrate) and reaction conditions (temperature, solvent) to try and influence the regioselectivity. However, achieving high selectivity for the 3-position is expected to be difficult.

Problem 2: Incomplete reduction of the nitro group.

Possible CauseSuggested Solution
Catalyst poisoning. Ensure the starting nitro-compound is pure. Sulfur-containing impurities can poison palladium and platinum catalysts.
Insufficient catalyst loading or hydrogen pressure. Increase the catalyst loading (e.g., 5-10 mol% of Pd/C) or the hydrogen pressure.
Alternative reduction methods. If catalytic hydrogenation is problematic, consider other reduction methods such as using iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often tolerant of a wider range of functional groups.

Quantitative Data Summary

Due to the lack of specific literature for the synthesis of this compound, the following table presents typical yield ranges for the key reaction types involved in the proposed synthetic routes, based on analogous transformations.

Reaction StepReagentsTypical Yield Range (%)
Amide Formation Carboxylic acid, SOCl₂, NH₄OH70 - 90
Hofmann Rearrangement Amide, Br₂, NaOH60 - 85
Acyl Azide Formation Acid chloride, NaN₃80 - 95 (often used in situ)
Curtius Rearrangement Acyl azide, heat75 - 95
One-pot Curtius (DPPA) Carboxylic acid, DPPA, alcohol, then hydrolysis70 - 90
Aromatic Nitration Arene, HNO₃/H₂SO₄Highly variable (50 - 90 for desired isomer if regioselective)
Nitro Group Reduction Nitroarene, H₂/Pd-C85 - 99
Nitro Group Reduction Nitroarene, Fe/AcOH70 - 95

Experimental Protocols (Proposed)

Disclaimer: The following protocols are proposed methodologies based on general procedures for the described reaction types. Optimization will be necessary to achieve the best results for the synthesis of this compound.

Protocol 1: Proposed Synthesis via Curtius Rearrangement

Step 1a: Synthesis of 5,6,7,8-Tetrahydroquinoline-3-carbonyl chloride

  • To a stirred solution of 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 1b: Synthesis of 5,6,7,8-Tetrahydroquinoline-3-carbonyl azide

  • Dissolve the crude 5,6,7,8-Tetrahydroquinoline-3-carbonyl chloride (1.0 eq) in anhydrous acetone or THF.

  • Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • The acyl azide is typically not isolated due to its explosive nature and is used directly in the next step.

Step 1c: Curtius Rearrangement to this compound

  • Carefully add the cold solution of the acyl azide to a pre-heated inert solvent (e.g., toluene or dioxane) at 80-100 °C.

  • Stir the reaction mixture at this temperature until the rearrangement to the isocyanate is complete (monitor by IR spectroscopy for the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Cool the reaction mixture and add aqueous acid (e.g., 2M HCl) and reflux to hydrolyze the isocyanate to the amine.

  • After cooling, basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Purify by column chromatography or crystallization of a salt.

Protocol 2: Proposed Synthesis via Nitration and Reduction

Step 2a: N-Acetylation of 5,6,7,8-Tetrahydroquinoline

  • To a solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) in DCM, add triethylamine (1.2 eq) and cool to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-acetyl-5,6,7,8-tetrahydroquinoline.

Step 2b: Nitration of N-acetyl-5,6,7,8-tetrahydroquinoline

  • Caution: Nitration reactions are highly exothermic and require careful temperature control.

  • Add N-acetyl-5,6,7,8-tetrahydroquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Note: This reaction is likely to produce a mixture of isomers that will require careful separation.

Step 2c: Reduction of the 3-Nitro-N-acetyl-5,6,7,8-tetrahydroquinoline

  • Dissolve the isolated 3-nitro isomer (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The resulting N-acetyl-3-amino compound can be hydrolyzed to the desired amine by heating with aqueous acid.

Visualizations

experimental_workflow_curtius start 5,6,7,8-Tetrahydroquinoline- 3-carboxylic Acid acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start->acid_chloride acyl_azide Acyl Azide Formation (NaN₃) acid_chloride->acyl_azide isocyanate Curtius Rearrangement (Heat) acyl_azide->isocyanate Intermediate: Isocyanate amine Hydrolysis (H₃O⁺) isocyanate->amine product 5,6,7,8-Tetrahydroquinolin- 3-amine amine->product

Caption: Proposed workflow for the Curtius rearrangement route.

experimental_workflow_nitration start 5,6,7,8-Tetrahydroquinoline protection N-Protection (e.g., Acetylation) start->protection nitration Nitration (HNO₃/H₂SO₄) protection->nitration Regioselectivity Challenge separation Isomer Separation (Chromatography) nitration->separation reduction Nitro Group Reduction (H₂/Pd-C or Fe/AcOH) separation->reduction 3-Nitro Isomer deprotection N-Deprotection (Acid Hydrolysis) reduction->deprotection product 5,6,7,8-Tetrahydroquinolin- 3-amine deprotection->product

Caption: Proposed workflow for the nitration and reduction route.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinolin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The primary methods for purifying this class of compounds are:

  • Column Chromatography: Ideal for separating complex mixtures and achieving high purity on a lab scale.[1]

  • Acid-Base Extraction: A highly effective technique for the initial separation of these basic amines from neutral or acidic impurities.[1][2]

  • Crystallization/Recrystallization: A powerful method, often via salt formation (e.g., hydrochloride salt), to achieve very high purity, and is particularly scalable.[1][3]

  • Distillation (Vacuum): Suitable for the bulk removal of non-volatile impurities or solvents, especially if the target compound is a liquid or has a suitable boiling point.[1][3]

Q2: My amine compound is degrading on the silica gel column. What is happening and what can I do?

A2: The basic amine group is likely interacting with the acidic silanol groups on the surface of the silica gel, which can sometimes lead to degradation.[4][5] To prevent this, you can "deactivate" the silica by adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.1-1%).[6] Alternatively, switching to a more inert stationary phase like basic alumina or an amine-functionalized silica gel can resolve this issue.[4][5]

Q3: I am trying to remove a non-basic impurity from my amine. What is the quickest method?

A3: Acid-base extraction is the most efficient method. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will become protonated and move into the aqueous layer, leaving the neutral impurity in the organic layer.[2][7] You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to deprotonate your amine, and extract it back into an organic solvent.

Troubleshooting Guides

Issue 1: Peak Tailing or Streaking in Column Chromatography

Problem: When running a silica gel column, the spot on the TLC plate is streaked, and the peaks from the column are broad and tailing, leading to poor separation and mixed fractions.

Cause: This is a classic sign of interaction between the basic amine and the acidic silica gel stationary phase.[4][6]

Solutions:

  • Add a Basic Modifier: Incorporate a competing amine, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, into your eluent system.[5][6] This modifier will neutralize the acidic sites on the silica, allowing your compound to elute with symmetrical peaks.

  • Change Stationary Phase: If adding a modifier is not effective or desirable, switch to a different stationary phase.[5][6]

    • Amine-functionalized silica: This is often the best choice as it provides a more inert surface for amine purification.[4]

    • Basic Alumina: Can be a good alternative to silica.

  • Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., C18 silica) with a mobile phase buffered at a high pH can be effective. At a pH two units above the amine's pKa, the compound is in its free-base form, becomes more lipophilic, and is better retained and separated.[5]

Troubleshooting Workflow: Column Chromatography Issues

Caption: Troubleshooting workflow for peak tailing in amine purification.

Issue 2: Low Recovery or Failure to Crystallize

Problem: After purification, the yield is very low, or the compound "oils out" instead of forming crystals during recrystallization.

Cause: This can be due to several factors: irreversible adsorption on silica gel, high solubility of the product in the recrystallization solvent, or the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Salt Formation for Crystallization: Convert the free-base amine to a salt (e.g., hydrochloride or hydrobromide) before crystallization. Salts often have much better crystallinity than the corresponding free bases.[1] This is a robust method for achieving high purity.[3]

  • Solvent System Screening: Finding the right solvent is key for recrystallization.[8] A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Use a binary solvent system (a "solvent" and an "anti-solvent") to finely tune the solubility.[10]

  • Avoid Overly Strong Solvents in Chromatography: Using very polar solvents like high percentages of methanol on silica can sometimes lead to co-elution of impurities and lower yields upon concentration.[4] If possible, use less polar systems (e.g., DCM/EtOAc, Hexane/EtOAc) with a basic modifier.

Data Presentation: Solvent System Selection

Table 1: Typical Mobile Phases for Column Chromatography of Tetrahydroquinolines

Stationary PhaseEluent SystemModifier (if needed)Target RfNotes
Silica GelHexane / Ethyl Acetate (Gradient)0.1 - 1% TEA0.2 - 0.3The addition of TEA is crucial to prevent peak tailing.[6]
Silica GelDichloromethane / Methanol (Gradient)0.1 - 1% NH4OH0.2 - 0.3Use for more polar derivatives. Methanol is a strong eluent, so use gradients carefully.[4]
Amine-SilicaHexane / Ethyl Acetate (Gradient)None0.2 - 0.3Often provides superior separation without the need for basic additives.[4][5]
Basic AluminaHexane / Ethyl Acetate (Gradient)None0.2 - 0.3A good alternative to silica for acid-sensitive compounds.

Table 2: Common Solvents for Recrystallization

Compound FormSolvent System ExamplesTechnique
Free BaseEthanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool.
Free BaseAcetone/HexanesDissolve in warm acetone, add hexanes as the anti-solvent.[10]
Hydrochloride SaltMethanol/EtherDissolve in minimal hot methanol, add ether slowly to induce precipitation.
Hydrochloride SaltEthanolOften crystallizes well from a single solvent upon cooling.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA)

This protocol is a general guideline for purifying a moderately polar tetrahydroquinoline amine derivative.

  • Materials:

    • Crude this compound derivative

    • Silica gel (230-400 mesh)

    • Solvents: Hexane, Ethyl Acetate (EtOAc)

    • Triethylamine (TEA)

    • TLC plates, glass column, collection tubes.

  • Mobile Phase Selection:

    • Prepare a stock solution of 1% TEA in Ethyl Acetate.

    • Using TLC, find a solvent ratio of Hexane and the EtOAc/TEA stock solution that gives your desired product an Rf value of approximately 0.2-0.3.[6] Observe the spot shape; it should be round, not streaked.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc w/ 1% TEA in the EtOAc portion).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the EtOAc/TEA mixture.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. The TEA is volatile and should be removed under high vacuum.

Workflow Diagram: Column Chromatography Protocol

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude material (e.g., 1 gram) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL) in a separatory funnel.

  • Acid Extraction: Add 1M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated amine is now in the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Wash the organic layer with another portion of 1M HCl (15 mL) and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous NaOH while stirring until the pH is >10 (check with pH paper). A precipitate or oil (the free-base amine) may form.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the deprotonated amine back into an organic solvent by adding fresh ethyl acetate or DCM (3 x 30 mL).

  • Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.

References

Technical Support Center: Derivatization of 5,6,7,8-Tetrahydroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5,6,7,8-Tetrahydroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the primary amino group of this compound?

A1: The primary amino group of this compound is a versatile functional handle for various derivatization reactions. The most common strategies include:

  • Acylation: Reaction with acyl halides, anhydrides, or activated esters to form amides. This is a robust and widely used method.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. Direct alkylation can be prone to over-alkylation.

  • Silylation: Protection of the amine with silylating agents like BSTFA or TMSCl, often used to increase volatility for gas chromatography.[1]

  • Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.[2]

Q2: I am observing multiple products in my acylation reaction. What are the potential side reactions?

A2: When acylating this compound, several side reactions can lead to a mixture of products:

  • Diacylation: If the reaction conditions are too harsh or there is a large excess of the acylating agent, a second acyl group may be added to the nitrogen, forming a diacylamide.

  • N,N'-Dimerization: If a bifunctional acylating agent is used, it could potentially react with two molecules of the amine, leading to a dimer.

  • Ring Acylation: While less common for an electron-rich aromatic system that has been partially reduced, under certain conditions (e.g., Friedel-Crafts acylation), acylation could occur on the aromatic ring, although this is unlikely for the tetrahydroquinoline system under standard N-acylation conditions.

  • Reaction with Impurities: Impurities in the starting material or reagents can lead to unexpected side products.

Q3: My silylation reaction has a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in silylation reactions are frequently due to the presence of moisture. Silylating agents are highly sensitive to water, which can lead to the formation of siloxanes.[3]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[3]

  • Use Fresh Reagent: Silylating agents can degrade upon storage, especially if they have been exposed to atmospheric moisture. Using a fresh bottle is recommended.[3]

  • Optimize Reaction Temperature: While many silylations proceed at room temperature, some sterically hindered amines may require gentle heating to drive the reaction to completion.[1]

  • Use a Catalyst: For slow-reacting substrates, the addition of a catalyst like trimethylchlorosilane (TMCS) to a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the reaction rate.[1]

Q4: Can the tetrahydroquinoline ring system itself react under derivatization conditions?

A4: The 5,6,7,8-tetrahydroquinoline ring system is generally stable under common derivatization conditions for the amino group. However, some fused tetrahydroquinolines can be susceptible to oxidation, especially when stored in solution and exposed to air and light. While this compound itself is not a fused system in the same way, it is good practice to conduct reactions under an inert atmosphere if you observe discoloration or degradation of your starting material.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Reagent - Use a fresh bottle of the derivatizing agent.- Verify the purity of the reagent by an appropriate analytical method (e.g., NMR).
Presence of Moisture - Use anhydrous solvents and oven-dried glassware.- Conduct the reaction under an inert atmosphere (N₂ or Ar).[3]
Suboptimal Temperature - If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).- For highly exothermic reactions, cooling may be necessary to prevent degradation.
Insufficient Reagent - Use a molar excess of the derivatizing reagent (e.g., 1.2-2 equivalents).[1]
Poor Solubility - Choose a solvent in which both the amine and the reagent are fully soluble.
Issue 2: Formation of Multiple Products / Impurities
Potential Cause Troubleshooting Steps
Over-reaction (e.g., diacylation) - Reduce the equivalents of the derivatizing agent.- Add the reagent slowly to the reaction mixture.- Lower the reaction temperature.
Degradation of Starting Material or Product - Run the reaction under an inert atmosphere.- Minimize reaction time and work up the reaction as soon as it is complete.- Analyze the stability of the starting material and product under the reaction conditions.
Reaction with Solvent - Ensure the solvent is inert to the reactants and reaction conditions. For example, avoid using alcohol as a solvent with acyl halides.
Impure Starting Material - Purify the this compound before use (e.g., by column chromatography or recrystallization).

Experimental Protocols

General Protocol for N-Acylation with an Acyl Chloride

This protocol is a general guideline and may require optimization for specific acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add TEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., TEA) prep_amine->add_base cool Cool to 0 °C add_base->cool add_reagent Add Derivatizing Reagent cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Multiple Products cause1 Moisture Present? start->cause1 cause2 Reagent Issue? start->cause2 cause3 Conditions Suboptimal? start->cause3 cause4 Over-reaction? start->cause4 sol1 Use Anhydrous Techniques cause1->sol1 sol2 Use Fresh Reagent cause2->sol2 sol3 Optimize Temp. & Concentration cause3->sol3 sol4 Reduce Reagent Equivalents & Temp. cause4->sol4

Caption: Troubleshooting guide for common issues in derivatization reactions.

References

"troubleshooting low reactivity of the amino group in 5,6,7,8-Tetrahydroquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to the reactivity of the 3-amino group of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during reactions involving the amino group of this compound.

FAQs

Q1: Why is the amino group of my this compound showing lower than expected reactivity in my acylation/alkylation/coupling reaction?

A1: The reduced reactivity of the amino group in this compound can be attributed to several factors inherent to its structure as an aromatic amine. The lone pair of electrons on the nitrogen atom is partially delocalized into the quinoline ring system, which decreases its nucleophilicity and basicity compared to aliphatic amines.[1][2][3][4] This delocalization makes the lone pair less available to attack electrophiles.

Furthermore, the electronic nature of the quinoline ring itself can influence reactivity. The nitrogen atom within the quinoline ring is electron-withdrawing, which can further deactivate the amino group at position 3.

Q2: Could steric hindrance be a factor in the low reactivity?

A2: While the 3-position is not the most sterically hindered on the quinoline ring, the adjacent saturated cyclohexane ring can limit the approach of bulky reagents.[5] The overall three-dimensional shape of the molecule should be considered, especially when using sterically demanding reactants or catalysts.

Q3: How does the reaction pH affect the reactivity of the amino group?

Troubleshooting Common Reactions

Problem: Low yield in a standard acylation reaction with an acyl chloride.

  • Possible Cause 1: Protonation of the amino group.

    • Solution: Add a non-nucleophilic base to the reaction mixture to scavenge the HCl byproduct. Common bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

  • Possible Cause 2: Deactivated substrate.

    • Solution: Increase the electrophilicity of the acylating agent. If using an acyl chloride is not effective, consider converting it to a more reactive species, such as a mixed anhydride, or using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid.

  • Possible Cause 3: Sub-optimal reaction conditions.

    • Solution:

      • Temperature: While many acylations proceed at room temperature, gentle heating (40-60 °C) may be required to overcome the activation energy for a less reactive amine.[7]

      • Solvent: Ensure you are using an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if it has gone to completion. Less reactive amines may require longer reaction times.

Problem: No reaction observed in a Suzuki coupling with a boronic acid.

  • Possible Cause 1: Ineffective catalyst/ligand system.

    • Solution: The choice of palladium catalyst and ligand is crucial for successful Suzuki couplings. For electron-rich anilines, specific ligand systems are often required. Consider screening different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2).

  • Possible Cause 2: Inappropriate base.

    • Solution: The base plays a critical role in the transmetalation step of the Suzuki coupling. A variety of bases can be used, and the optimal choice is substrate-dependent. Common bases include K2CO3, Cs2CO3, and K3PO4. For less reactive amines, a stronger base might be necessary.

  • Possible Cause 3: Anhydrous and oxygen-free conditions not maintained.

    • Solution: Suzuki couplings are sensitive to oxygen and water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles is highly recommended.

Data Presentation

Table 1: Comparison of Basicity (pKb) for Structurally Related Amines

CompoundStructurepKbReference
AmmoniaNH34.75[3]
CyclohexylamineC6H11NH23.34General Chemistry Textbooks
AnilineC6H5NH29.38[3]
QuinolineC9H7N9.15[8]
This compound C9H12N2Estimated 8.5-9.5Inferred from related structures

Note: A higher pKb value indicates a weaker base. The estimated pKb for this compound suggests it is a weaker base than aliphatic amines but comparable in basicity to other aromatic amines.

Experimental Protocols

Detailed Protocol for the Acylation of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_solutions_ph pH Adjustment cluster_solutions_reagents Reagent & Condition Optimization cluster_outcome Outcome start Low Reactivity of Amino Group Observed check_protonation Is the amino group protonated? (Check reaction pH) start->check_protonation check_reagents Are reagents and conditions appropriate? check_protonation->check_reagents No add_base Add a non-nucleophilic base (e.g., TEA, DIPEA) check_protonation->add_base Yes increase_electrophilicity Increase electrophilicity of reactant (e.g., use coupling agent) check_reagents->increase_electrophilicity Yes optimize_conditions Optimize reaction conditions (Temperature, Solvent, Time) check_reagents->optimize_conditions Yes change_catalyst Screen different catalysts/ligands (for coupling reactions) check_reagents->change_catalyst If applicable no_improvement No Improvement check_reagents->no_improvement No success Reaction Successful add_base->success increase_electrophilicity->success optimize_conditions->success change_catalyst->success

Caption: Troubleshooting workflow for low reactivity of the 3-amino group.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects cluster_result Result molecule Quinoline Ring System delocalization Lone Pair Delocalization into Aromatic Ring molecule->delocalization inductive_effect Inductive Effect of Pyridine Nitrogen molecule->inductive_effect low_reactivity Decreased Nucleophilicity and Basicity of -NH2 delocalization->low_reactivity inductive_effect->low_reactivity

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of quinolines to produce tetrahydroquinolines (THQs).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

1. Issue: Low or No Conversion of the Quinoline Substrate

Potential Cause Recommended Solution
Catalyst Inactivity - Catalyst Handling: Ensure the catalyst has not been improperly handled or exposed to air, especially if using pyrophoric catalysts like Raney Nickel or highly active precious metal catalysts. - Catalyst Activation: Some catalysts require an activation step (e.g., pre-reduction under H₂). Consult the manufacturer's protocol or relevant literature. - Catalyst Poisoning: Substrate or solvent impurities (e.g., sulfur, halides) can poison the catalyst. Purify starting materials and use high-purity solvents.[1]
Insufficient Hydrogen Pressure - Check System for Leaks: Ensure the reaction vessel and gas lines are properly sealed and can maintain the set pressure. - Increase H₂ Pressure: Many hydrogenations are pressure-dependent. Incrementally increase the hydrogen pressure (e.g., from 10 bar to 30-50 bar) as system limits allow.[2][3][4]
Sub-optimal Temperature - Increase Temperature: Hydrogenation reactions often require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature (e.g., in 20°C increments, from room temperature up to 100-150°C).[4][5] Note that excessive temperature can sometimes lead to side reactions or over-hydrogenation.[5]
Poor Catalyst/Substrate Mixing - Increase Stirring Rate: Ensure vigorous stirring to maintain a uniform suspension of the heterogeneous catalyst and facilitate mass transfer of hydrogen gas.
Incorrect Solvent Choice - Solvent Polarity: The choice of solvent can influence substrate solubility and catalyst activity. Screen a range of solvents such as ethanol, methanol, water, heptane, or toluene/dioxane mixtures.[6][7][8]

2. Issue: Poor Selectivity (Formation of Undesired Products)

Observed Issue Potential Cause Recommended Solution
Over-hydrogenation to Decahydroquinoline (DHQ) - Catalyst is too active: Catalysts like Palladium on Carbon (Pd/C) can be highly active and lead to complete saturation.[7] - Harsh Conditions: High temperatures and pressures promote over-hydrogenation.- Catalyst Choice: Switch to a less active or more selective catalyst. For example, certain Ruthenium-based[9][10][11] or Cobalt-based[4][12] catalysts have shown high selectivity for THQs. - Milder Conditions: Reduce the reaction temperature and/or H₂ pressure.[7] Monitor the reaction over time to stop it once the desired THQ is formed.
Formation of 5,6,7,8-Tetrahydroquinoline (Bz-THQ) instead of the desired 1,2,3,4-Tetrahydroquinoline (Py-THQ) - Catalyst-Dependent Pathway: The hydrogenation pathway is highly dependent on the catalyst used. Most transition metal catalysts preferentially hydrogenate the N-heterocyclic ring to give Py-THQ.[9] However, some specific catalyst systems can favor hydrogenation of the carbocyclic ring.- Catalyst Selection: For Py-THQ, catalysts based on Pd, Pt, Co, and certain Ir or Ru systems are typically effective.[4][7][13] For selective formation of Bz-THQ, specialized catalysts like Ru-PhTRAP have been reported to favor this unusual chemoselectivity.[10][11]
Dehalogenation of Halogenated Substrates - Catalyst Activity: Highly active catalysts, particularly Palladium, are known to cause dehalogenation.- Catalyst Choice: Use a catalyst with better functional group tolerance. Ruthenium phosphide nanoparticles (Ru₅₀P₅₀@SILP) have demonstrated excellent tolerance for chloro, fluoro, and bromo substituents.[14]

3. Issue: Catalyst Deactivation or Poor Recyclability

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Product Inhibition | The nitrogen atom in the tetrahydroquinoline product can be a strong ligand and adsorb onto the catalyst surface, blocking active sites.[7] | - Higher Temperature: Running the reaction at a higher temperature can sometimes prevent strong product adsorption and maintain catalyst activity.[9] - Catalyst Washing: After the reaction, wash the catalyst thoroughly with a suitable solvent (e.g., heptane) to remove adsorbed species before reuse.[9] | | Leaching of Active Metal | The active metal nanoparticles may detach from the support material under the reaction conditions. | - Catalyst Support: Use a catalyst with a robust support structure. Al₂O₃ overcoats on Pd catalysts have been shown to stabilize the framework and improve reusability.[7] | | Structural Change of Catalyst | The catalyst morphology or chemical state may change during the reaction, leading to loss of activity. | - Re-activation: Some catalysts may require a re-activation step between cycles. - Characterization: Characterize the spent catalyst (e.g., using TEM, XRD) to understand the deactivation mechanism and inform the selection of a more stable catalyst. |

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for quinoline hydrogenation?

A1: The catalytic hydrogenation of quinoline can proceed through two main pathways. The most common pathway involves the reduction of the nitrogen-containing heterocyclic ring to yield 1,2,3,4-tetrahydroquinoline (Py-THQ) . A less common pathway involves the hydrogenation of the carbocyclic (benzene) ring to form 5,6,7,8-tetrahydroquinoline (Bz-THQ) . Further hydrogenation of either intermediate leads to the fully saturated decahydroquinoline (DHQ) .[7][9][15]

G cluster_main Quinoline Hydrogenation Pathways Quinoline Quinoline Py_THQ 1,2,3,4-THQ (Py-THQ) Quinoline->Py_THQ + 2H₂ (Common Pathway) Bz_THQ 5,6,7,8-THQ (Bz-THQ) Quinoline->Bz_THQ + 2H₂ (Less Common) DHQ Decahydroquinoline (DHQ) Py_THQ->DHQ + 2H₂ (Over-hydrogenation) Bz_THQ->DHQ + 2H₂ (Over-hydrogenation)

Caption: Reaction network for the hydrogenation of quinoline.

Q2: How do common reaction parameters influence the outcome?

A2: Temperature, hydrogen pressure, solvent, and catalyst choice are critical parameters that must be optimized for a successful reaction.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote over-hydrogenation to DHQ or lead to catalyst degradation.[5] An optimal temperature balances reaction speed with selectivity.

  • Pressure: Increased hydrogen pressure typically accelerates the reaction rate.[2][3] For some catalysts, a minimum pressure is required for catalytic turnover.[2]

  • Solvent: The solvent can affect substrate solubility, catalyst stability, and even selectivity. For instance, in certain Ir-catalyzed asymmetric hydrogenations, switching the solvent from a toluene/dioxane mixture to ethanol can invert the enantioselectivity.[6]

  • Catalyst: The choice of metal (e.g., Pd, Ru, Co, Ni) and support (e.g., Carbon, Al₂O₃, Silica) is the most crucial factor, determining both activity and selectivity (Py-THQ vs. Bz-THQ).[4][5][7][12]

Q3: Which catalysts are commonly used and what are their characteristics?

A3: A variety of transition-metal-based catalysts are used for quinoline hydrogenation.

Catalyst Type Typical Support Key Characteristics & Selectivity References
Palladium (Pd) Carbon (Pd/C), Al₂O₃Highly active, but often leads to over-hydrogenation to DHQ under standard conditions. Can be made more selective with modified supports.[7]
Ruthenium (Ru) Carbon, Phosphide NPsOften provides high selectivity for Py-THQ. Specific chiral Ru complexes can uniquely yield Bz-THQ.[9][10][11]
Cobalt (Co) Nanoparticles, Salen complexesCost-effective alternative to precious metals, demonstrating good activity and high selectivity for Py-THQ under optimized conditions.[4][12]
Iridium (Ir) Complexes with chiral ligandsWidely used for asymmetric hydrogenation to produce chiral THQs with high enantioselectivity.[6]
Nickel (Ni) Raney Ni, PhosphideActive and cost-effective, often used in industrial processes. Nickel phosphide catalysts can show high hydrogenation capacity.[5][13]
Manganese (Mn) Pincer complexesEmerging base-metal catalysts capable of efficient hydrogenation under relatively low H₂ pressure.[2][3][16]

Q4: How can I perform a systematic optimization of reaction conditions?

A4: A systematic approach is crucial for efficient optimization. Start with a standard set of conditions based on literature precedents and vary one parameter at a time (e.g., temperature, pressure, catalyst loading) while keeping others constant. Design of Experiment (DoE) methodologies can also be employed for more complex multi-parameter optimizations.

G cluster_workflow Experimental Workflow for Optimization A 1. Define Goal (e.g., Maximize Yield, Selectivity) B 2. Literature Search & Select Initial Conditions A->B C 3. Prepare Substrate & Catalyst B->C D 4. Set Up Reactor (Load Reagents, Purge with N₂/Ar) C->D E 5. Run Reaction (Set Temp, Pressure, Stirring) D->E F 6. Work-up & Isolation (Filter Catalyst, Remove Solvent) E->F G 7. Analyze Product (GC, NMR, HPLC for Yield & Selectivity) F->G H 8. Evaluate Results G->H I 9. Optimization Complete H->I Goal Met J 10. Adjust One Parameter (e.g., Temp, Catalyst, Solvent) H->J Goal Not Met J->D

Caption: A typical workflow for optimizing hydrogenation conditions.

General Experimental Protocol

This section provides a representative methodology for the catalytic hydrogenation of quinoline in a batch reactor. Warning: Handle hydrogen gas and pyrophoric catalysts with extreme caution in a well-ventilated fume hood.

Materials:

  • Quinoline (substrate)

  • Heterogeneous catalyst (e.g., 5 mol% Co(OAc)₂·4H₂O with 50 mol% Zn powder, or 1-5 mol% of a pre-made catalyst like Ru/C)[4]

  • Solvent (e.g., H₂O, Ethanol, Heptane)[4][7]

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller.

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Place the quinoline substrate (e.g., 0.5 mmol) and the catalyst into the glass liner of the autoclave. Add the desired volume of solvent (e.g., 1.5 - 5 mL).[4][7]

  • Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with an inert gas (e.g., 5 bar N₂) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Pressurization: Purge the system with hydrogen gas in a similar manner. Finally, pressurize the reactor to the desired H₂ pressure (e.g., 30 bar).[4]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 130°C).[4] Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Reaction Monitoring: Maintain the reaction for the desired time (e.g., 15-18 hours).[4][7] The reaction can be monitored by taking aliquots at different time points (if the reactor setup allows) to determine the optimal reaction time.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Product Isolation: Open the reactor, remove the reaction mixture, and filter off the heterogeneous catalyst. The catalyst can be washed with a small amount of solvent and prepared for recycling studies.

  • Analysis: Remove the solvent from the filtrate under reduced pressure. Analyze the crude product using GC, GC-MS, or ¹H NMR to determine the conversion of the starting material and the selectivity for the desired tetrahydroquinoline product. Further purification can be achieved by column chromatography if necessary.

G cluster_troubleshooting Troubleshooting Logic Flow Start Experiment Start Problem Low Yield or Selectivity? Start->Problem Check_Conversion Check Conversion Problem->Check_Conversion Yes End Successful Result Problem->End No Check_Selectivity Check Selectivity Check_Conversion->Check_Selectivity High Cause_Conv Potential Causes: - Inactive Catalyst - Low Temp/Pressure - Poor Mixing Check_Conversion->Cause_Conv Low Cause_Select Potential Causes: - Over-hydrogenation - Wrong Isomer Formed - Catalyst Too Active Check_Selectivity->Cause_Select Poor Check_Selectivity->End Good Sol_Conv Solutions: - Use Fresh Catalyst - Increase Temp/Pressure - Increase Stirring Cause_Conv->Sol_Conv Sol_Select Solutions: - Milder Conditions - Change Catalyst Type - Monitor Reaction Time Cause_Select->Sol_Select

Caption: A decision-making flowchart for troubleshooting experiments.

References

"preventing oxidation of 5,6,7,8-Tetrahydroquinolin-3-amine during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 5,6,7,8-Tetrahydroquinolin-3-amine during storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and storage of this compound.

Q1: My sample of this compound has changed color (e.g., darkened, turned yellow/brown) upon storage. What is the likely cause?

A1: A change in color, particularly darkening, is a common indicator of oxidation. Aromatic amines, including tetrahydroquinolines, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of your sample.

Q2: What are the potential oxidation products of this compound?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of aromatic amines and related compounds, potential oxidation products may include N-oxides, hydroxylamines, and further dehydrogenation to form the corresponding quinolin-3-amine. In the presence of strong oxidizing agents, more complex degradation products can form.[1][2]

Q3: How can I confirm if my sample has oxidized?

A3: You can assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[3][4][5] Comparing the chromatogram of your stored sample to that of a fresh, high-purity standard will reveal the presence of degradation products as additional peaks.

Q4: My experimental results using a previously stored batch of this compound are inconsistent. Could this be due to oxidation?

A4: Yes, inconsistent experimental results are a strong indication that the purity of your starting material may have been compromised. Oxidation products can have different reactivity, solubility, and physical properties, which can interfere with your experiments. It is crucial to verify the purity of the amine before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q5: What are the recommended storage conditions to minimize oxidation?

A5: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from air and light.[3] It is also recommended to store the compound at a reduced temperature, such as 2-8°C.[6]

Q6: Are there any chemical stabilizers I can add to prevent oxidation?

A6: While not specifically studied for this compound, general stabilizers for aromatic amines have been reported. These include antioxidants and, in some industrial applications, small amounts of specific chemical agents. However, for research and pharmaceutical development, the addition of stabilizers should be carefully considered as they may interfere with downstream applications. The most effective preventative measure is proper storage and handling.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize the oxidation of this compound, based on general best practices for aromatic amines and related compounds.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[3]
Light Exposure Amber glass container, stored in the darkProtects the compound from light-induced degradation.[3]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.
Incompatible Materials Store away from strong oxidizing agents and strong acids.These materials can accelerate degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for an HPLC method to determine the purity of this compound and detect potential oxidation products. Method optimization will be required.

Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

Materials:

  • This compound sample

  • This compound reference standard (of known high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or triethylamine (as a mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. A common starting point is a gradient elution to effectively separate the parent compound from potential impurities. For example, a gradient of 10% to 90% acetonitrile in water (both containing 0.1% formic acid for better peak shape) over 20 minutes can be a good starting point.

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to achieve a concentration within the calibration range (e.g., 0.5 mg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities.

  • Data Interpretation:

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.

    • The presence of new peaks in the stored sample that are not present in the reference standard indicates degradation.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol outlines a forced degradation study to intentionally induce oxidation and identify potential degradation products.

Objective: To generate and identify potential oxidative degradation products of this compound.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Methanol or other suitable solvent

  • HPLC system with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Stress Condition:

    • To the sample solution, add a small volume of 3% H₂O₂. The amount may need to be optimized to achieve a target degradation of 5-20%.[7]

    • Allow the mixture to react at room temperature for a specified period (e.g., 24 hours), protected from light.

    • A control sample (without H₂O₂) should be run in parallel.

  • Analysis:

    • Analyze the stressed sample and the control sample by HPLC-DAD/MS.

    • The DAD will provide UV spectra of the degradation products, which can give clues about their structure.

    • The MS will provide the mass-to-charge ratio of the degradation products, allowing for the determination of their molecular weights and fragmentation patterns, which aids in structural elucidation.

  • Data Interpretation: Compare the chromatograms of the stressed and control samples to identify the peaks corresponding to the degradation products. Analyze the UV and mass spectral data to propose the structures of the oxidation products.

Visualizations

Oxidation_Pathway This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation Hydroxylamine Derivative Hydroxylamine Derivative This compound->Hydroxylamine Derivative Oxidation Quinolin-3-amine Quinolin-3-amine This compound->Quinolin-3-amine Dehydrogenation

Caption: Proposed oxidation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Inert Atmosphere Inert Atmosphere Purity Check (HPLC) Purity Check (HPLC) Inert Atmosphere->Purity Check (HPLC) Refrigeration (2-8°C) Refrigeration (2-8°C) Refrigeration (2-8°C)->Purity Check (HPLC) Protection from Light Protection from Light Protection from Light->Purity Check (HPLC) Forced Degradation Forced Degradation Purity Check (HPLC)->Forced Degradation If degradation is suspected Impurity Identification (LC-MS) Impurity Identification (LC-MS) Forced Degradation->Impurity Identification (LC-MS) Store Sample Store Sample Store Sample->Inert Atmosphere Store Sample->Refrigeration (2-8°C) Store Sample->Protection from Light

Caption: Experimental workflow for storage and stability testing.

Troubleshooting_Guide Start Start Color Change or Inconsistent Results? Color Change or Inconsistent Results? Start->Color Change or Inconsistent Results? Check Storage Conditions Check Storage Conditions Color Change or Inconsistent Results?->Check Storage Conditions Yes Use Sample Use Sample Color Change or Inconsistent Results?->Use Sample No Perform Purity Analysis (HPLC) Perform Purity Analysis (HPLC) Check Storage Conditions->Perform Purity Analysis (HPLC) Purity Acceptable? Purity Acceptable? Perform Purity Analysis (HPLC)->Purity Acceptable? Purity Acceptable?->Use Sample Yes Consider Purification or New Batch Consider Purification or New Batch Purity Acceptable?->Consider Purification or New Batch No Review Handling Procedures Review Handling Procedures Consider Purification or New Batch->Review Handling Procedures

Caption: Troubleshooting decision tree for sample integrity.

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach is a two-step process starting from 3-nitroquinoline. This involves the simultaneous reduction of the nitro group and the pyridine ring of the quinoline core via catalytic hydrogenation. This method is advantageous as it can often be performed in a single step, offering good atom economy.

Q2: I am observing incomplete reduction of the quinoline ring system. What are the likely causes?

Incomplete reduction during catalytic hydrogenation is a frequent issue. Key factors to investigate include:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be deactivated or "poisoned" by impurities in the starting material or solvent.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. For scale-up, ensuring adequate hydrogen availability throughout the reactor is crucial.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate.

  • Mass Transfer Limitations: On a larger scale, inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Q3: My reaction is producing byproducts. What are the most common ones?

During the synthesis of this compound from 3-nitroquinoline, potential byproducts include:

  • 1,2,3,4-Tetrahydroquinolin-3-amine: This isomer can form depending on the catalyst and reaction conditions. An isomerization step at a higher temperature may be required to obtain the desired 5,6,7,8-isomer.

  • 3-Aminoquinoline: This results from the reduction of the nitro group without the subsequent reduction of the pyridine ring.

  • Over-reduction products: In some cases, the benzene ring can also be reduced, leading to decahydroquinoline derivatives.

Q4: What are the recommended purification methods for this compound on a larger scale?

For large-scale purification, robust and scalable methods are preferred:

  • Crystallization: If the product is a solid, crystallization is often the most cost-effective and scalable method to achieve high purity.

  • Vacuum Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective method for purification.

  • Column Chromatography: While common at the lab scale, chromatography on silica gel can be adapted for larger scales but may be less economical for industrial production compared to crystallization or distillation.

Q5: What are the key safety considerations for this synthesis?

The primary safety concern is the use of flammable hydrogen gas under pressure during catalytic hydrogenation. It is essential to use appropriately rated equipment and adhere to all safety protocols for handling pressurized gases. Additionally, the starting material, 3-nitroquinoline, and the final product are aromatic amines, which should be handled with appropriate personal protective equipment (PPE) as they can be toxic and skin irritants.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
Reaction stalls before completionCatalyst poisoningEnsure high purity of starting materials and solvents. Consider pre-treating the solvent to remove potential poisons.
Insufficient hydrogen pressureCheck for leaks in the hydrogenation setup. Ensure the pressure is maintained within the optimal range (e.g., 8-12 atmospheres).
Poor mass transferIncrease the stirring rate to ensure good mixing of the gas, liquid, and solid phases. On a larger scale, the design of the agitator is critical.
Formation of 3-AminoquinolineIncomplete hydrogenation of the ringIncrease reaction time, temperature, or hydrogen pressure. Consider using a more active catalyst or increasing the catalyst loading.
Formation of 1,2,3,4-isomerKinetic product is favoredAfter the initial hydrogenation, an isomerization step at a higher temperature (e.g., 160-170°C) may be necessary to convert the 1,2,3,4-isomer to the more stable 5,6,7,8-isomer.
Issue 2: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Oily product that won't crystallizePresence of impuritiesTry to purify a small sample by column chromatography to identify the impurities. Consider converting the amine to a salt (e.g., hydrochloride) which may be more crystalline.
Product darkens upon standingOxidationThe amine product may be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Emulsion formation during workupSimilar polarity of product and solventUse a different extraction solvent or add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from 3-nitroquinoline via catalytic hydrogenation.

Step 1: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure reactor, add 3-nitroquinoline (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and heat to the reaction temperature (e.g., 60-70°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Isomerization (if necessary)

  • If analysis of the crude product shows a significant amount of the 1,2,3,4-tetrahydro isomer, an isomerization step may be required.

  • Heat the crude product, potentially with the catalyst still present or with a fresh catalyst, to a higher temperature (e.g., 160-170°C) for 1-4 hours.

  • Cool the reaction mixture and process as described in the workup for the hydrogenation step.

Step 3: Purification

  • The crude this compound can be purified by vacuum distillation or by crystallization from a suitable solvent system.

Data Presentation

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Quinolines

ParameterLaboratory ScalePilot/Production ScaleReference
Substrate 3-Nitroquinoline3-Nitroquinoline-
Catalyst 5% or 10% Pd/C5% Pd/C
Catalyst Loading 1-5 mol%0.5-2 mol%-
Solvent Ethanol, MethanolEthanol
Temperature 20-110°C (Optimal: 60-70°C)60-80°C
Hydrogen Pressure 50-150 psi (3.4-10.2 atm)8-12 atm
Reaction Time 4-24 hours8-16 hours-
Isomerization Temp. 140-300°C (Optimal: 160-170°C)160-170°C

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Charge Reactor (3-Nitroquinoline, Solvent, Pd/C) B 2. Hydrogenation (60-70°C, 8-12 atm H2) A->B C 3. Reaction Monitoring (H2 uptake) B->C D 4. Cool & Filter (Remove Pd/C) C->D E 5. Solvent Removal D->E F 6. Analysis (HPLC/GC) Check Isomer Ratio E->F G 7. Isomerization (Optional) (160-170°C) F->G 1,2,3,4-isomer present H 8. Purification (Distillation or Crystallization) F->H Desired isomer G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

troubleshooting_hydrogenation Start Low Yield in Hydrogenation Check_H2 Is H2 uptake stalled? Start->Check_H2 Check_Purity Check Purity of Starting Material & Solvent Check_H2->Check_Purity Yes Check_Byproducts Analyze for Byproducts (e.g., 3-aminoquinoline) Check_H2->Check_Byproducts No Check_Pressure Verify H2 Pressure & Check for Leaks Check_Purity->Check_Pressure Check_Stirring Increase Stirring Rate Check_Pressure->Check_Stirring End Proceed to Isomerization or Further Optimization Check_Stirring->End Increase_Conditions Increase Temperature, Pressure, or Reaction Time Check_Byproducts->Increase_Conditions 3-aminoquinoline found Check_Isomer Analyze for 1,2,3,4-isomer Check_Byproducts->Check_Isomer Reaction complete, but low isolated yield Increase_Conditions->End Check_Isomer->End

Caption: Troubleshooting guide for low hydrogenation yield.

Technical Support Center: Managing Impurities in 5,6,7,8-Tetrahydroquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and controlling impurities during the synthesis process. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to improve yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound, and what are the primary impurities to expect?

A1: A practical synthetic route starts from quinoline and proceeds through three main stages: nitration, selective hydrogenation of the pyridine ring followed by isomerization, and subsequent reduction of the nitro group. Each stage presents a unique impurity profile.

  • Nitration of Quinoline: Electrophilic nitration of quinoline can produce a mixture of regioisomers, with 5-nitroquinoline and 8-nitroquinoline being common byproducts alongside the desired 3-nitroquinoline. Unreacted quinoline and dinitrated products can also be present.

  • Hydrogenation and Isomerization: The catalytic hydrogenation of 3-nitroquinoline aims to reduce the pyridine ring to form 3-nitro-1,2,3,4-tetrahydroquinoline, which is then isomerized to the more stable 3-nitro-5,6,7,8-tetrahydroquinoline. Impurities include unreacted 3-nitroquinoline, the 1,2,3,4-isomer if isomerization is incomplete, and potential byproducts from over-reduction or polymerization, especially at high temperatures.[1][2][3]

  • Nitro Group Reduction: The final step involves reducing the nitro group to the target 3-amine. Incomplete reduction can lead to impurities such as 3-nitroso or 3-hydroxylamino-5,6,7,8-tetrahydroquinoline.

cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrogenation & Isomerization cluster_2 Step 3: Nitro Reduction Quinoline Quinoline Nitroquinoline 3-Nitroquinoline (Desired Intermediate) Quinoline->Nitroquinoline HNO₃/H₂SO₄ Impurity1 Isomeric Impurities (5-Nitro, 8-Nitro) Quinoline->Impurity1 NitroTHQ 3-Nitro-5,6,7,8- tetrahydroquinoline Nitroquinoline->NitroTHQ 1. H₂, Pd Catalyst 2. Heat (Isomerization) Nitroquinoline->NitroTHQ Impurity3 Tars/Polymers Nitroquinoline->Impurity3 High Temp Side Reaction Impurity2 Incomplete Isomerization (1,2,3,4-isomer) NitroTHQ->Impurity2 Insufficient Heat/Time FinalProduct This compound (Final Product) NitroTHQ->FinalProduct Reduction (e.g., Fe/HCl) NitroTHQ->FinalProduct Impurity4 Incomplete Reduction (Nitroso, Hydroxylamino) NitroTHQ->Impurity4

Caption: Synthetic workflow and key impurity formation points.

Q2: My hydrogenation and isomerization step results in low yield and a complex product mixture. What are the common causes and solutions?

A2: This is a critical step where precise control is necessary. Low yields and complex mixtures often arise from several factors:

  • Catalyst Inefficiency: The catalyst can be poisoned by impurities in the starting material (3-nitroquinoline).[4] Ensure the starting material is purified before this step.

  • Incomplete Isomerization: The conversion of the 1,2,3,4-tetrahydroquinoline intermediate to the 5,6,7,8-isomer requires specific thermal conditions.[3][4] Inadequate temperature or reaction time will result in a mixture of isomers, which can be difficult to separate.

  • Side Reactions: High temperatures and pressures, while necessary for isomerization, can also promote polymerization and tar formation.[1][2][3] Careful optimization of these parameters is crucial.

  • Over-reduction: While the primary goal is to reduce the pyridine ring, some conditions might also partially or fully reduce the nitro group, leading to a complex and undesired mixture of products.

Q3: How can I effectively purify the final this compound product?

A3: Purification of the final amine can be challenging due to its polarity. A multi-step approach is often most effective.

  • Column Chromatography: This is a standard method for removing both more and less polar impurities.[1] Silica gel is commonly used, with a gradient elution system of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like triethylamine) to prevent tailing of the amine product on the silica.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for achieving high purity, especially on a larger scale.[4] This may involve converting the amine to a salt (e.g., hydrochloride) to improve its crystalline nature, followed by recrystallization and liberation of the free base.

  • Vacuum Distillation: While potentially useful for the unfunctionalized 5,6,7,8-tetrahydroquinoline core, the higher boiling point and potential thermal instability of the 3-amino derivative make this method less suitable for the final product but may be applicable to intermediates.[1][4]

Q4: What analytical techniques are best for monitoring reaction progress and assessing final purity?

A4: A combination of techniques is recommended for robust analysis.[5][6]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA for better peak shape) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and characterizing the structure of unknown impurities.

Troubleshooting Guides

Table 1: Troubleshooting the Hydrogenation & Isomerization of 3-Nitroquinoline

Symptom Possible Cause Suggested Solution
Reaction stalls; incomplete conversion Catalyst poisoning or deactivation. Purify the starting 3-nitroquinoline via chromatography or recrystallization. Use a higher catalyst loading or a fresh batch of catalyst.
Insufficient hydrogen pressure or temperature. Ensure the system is leak-free. Increase hydrogen pressure within the recommended range (e.g., 8-12 atm).[3][4] Optimize temperature (e.g., 60-70°C for hydrogenation).[3][4]
Mixture of 1,2,3,4- and 5,6,7,8-isomers Incomplete isomerization. After hydrogenation, ensure the isomerization temperature is sufficiently high (e.g., 160-170°C) and held for the optimal duration (e.g., 2 hours).[3][4] Monitor by TLC or GC-MS until the starting isomer is consumed.
Significant dark, tarry residue Polymerization side reactions. Lower the isomerization temperature and incrementally increase it to find the optimal balance between conversion and byproduct formation.[1][2] Ensure starting materials are pure.

| Presence of amino-substituted byproducts | Over-reduction of the nitro group. | Use a catalyst more selective for the pyridine ring reduction. Perform the reaction at a lower temperature or for a shorter duration. |

Table 2: Troubleshooting the Final Nitro Group Reduction

Symptom Possible Cause Suggested Solution
Incomplete conversion; starting material remains Insufficient reducing agent or reaction time. Increase the molar equivalents of the reducing agent (e.g., Fe, SnCl₂). Extend the reaction time and monitor progress by TLC/HPLC.
Poor reactivity of the reducing agent. Activate the metal if necessary (e.g., by washing iron powder with dilute HCl). Consider switching to a different reduction system, such as catalytic hydrogenation (H₂/Pd-C), which can be effective if not done in the prior step.
Presence of intermediate impurities (nitroso, etc.) Reaction conditions are too mild or reaction stopped prematurely. Increase the reaction temperature moderately. Ensure the pH is appropriate for the chosen reducing agent (e.g., acidic for Fe/HCl).

| Difficult product isolation/emulsion during workup | Formation of metal hydroxides during basification. | Add Celite or another filter aid before filtration to help break up emulsions and facilitate the removal of inorganic salts. Perform multiple extractions with a suitable organic solvent. |

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the core 5,6,7,8-tetrahydroquinoline structure, which can be adapted for the 3-nitro substituted analogue.

Table 3: Typical Reaction Conditions for Synthesis of 5,6,7,8-Tetrahydroquinoline

Parameter Hydrogenation Step Isomerization Step
Temperature 60°C - 70°C[3][4] 160°C - 170°C[3][4]
Pressure 8 - 12 atmospheres (H₂)[3][4] ~2 atmospheres (inert)[3]
Reaction Time Until H₂ uptake ceases 2 hours[3][4]

| Catalyst | Pd-based catalyst[3] | Residual Pd-based catalyst[3] |

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline

This protocol is adapted from methods for the unsubstituted quinoline and should be optimized.

  • Setup: To a high-pressure reactor, add 3-nitroquinoline (1 eq.), and a palladium-based catalyst (e.g., 5% Pd/C, 0.02-0.05 mass eq.).[3]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 8-12 atmospheres.[3] Heat the mixture to 60-70°C with vigorous stirring.[3] Maintain the reaction until hydrogen uptake is no longer observed.

  • Isomerization: Carefully vent the hydrogen to approximately 2 atmospheres.[3] Increase the temperature to 160-170°C and stir for 2 hours to facilitate the isomerization from the 1,2,3,4- to the 5,6,7,8-tetrahydro intermediate.[3]

  • Workup: Cool the reaction mixture to room temperature and vent the remaining pressure. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 3-nitro-5,6,7,8-tetrahydroquinoline.

Protocol 2: Synthesis of this compound (Nitro Reduction with Iron)

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (5-10 eq.) in a mixture of ethanol and water. Add a small amount of concentrated HCl or acetic acid to activate the iron and bring the pH to acidic.

  • Reaction: Heat the slurry to reflux. Add a solution of 3-nitro-5,6,7,8-tetrahydroquinoline (1 eq.) in ethanol dropwise to the refluxing mixture over 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC until all the starting nitro compound has been consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to basify the mixture to pH > 8. This will precipitate iron hydroxides.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethanol or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Impurity Management Workflow

The following diagram illustrates the logical workflow for identifying and mitigating impurities during the synthesis.

start Start Synthesis step1 Step 1: Nitration start->step1 analyze1 Analyze Product (TLC, HPLC, NMR) step1->analyze1 purify1 Purify 3-Nitroquinoline (Chromatography) analyze1->purify1 Impurities Present? (Yes) step2 Step 2: Hydrogenation & Isomerization analyze1->step2 Purity OK? (Yes) purify1->step2 analyze2 Analyze Product (TLC, GC-MS) step2->analyze2 troubleshoot2 Troubleshoot Reaction (See Table 1) analyze2->troubleshoot2 purify2 Purify Nitro-THQ (Chromatography) analyze2->purify2 Side Products/ Isomers? (Yes) step3 Step 3: Nitro Reduction analyze2->step3 Purity OK? (Yes) purify2->step3 analyze3 Analyze Product (TLC, HPLC) step3->analyze3 troubleshoot3 Troubleshoot Reaction (See Table 2) analyze3->troubleshoot3 purify3 Final Purification (Chromatography/ Crystallization) analyze3->purify3 Impurities Present? (Yes) end_product Pure 5,6,7,8-Tetrahydro- quinolin-3-amine analyze3->end_product Purity OK? (Yes) purify3->end_product

Caption: Logical workflow for impurity analysis and mitigation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5,6,7,8-Tetrahydroquinolin-3-amine Isomers and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Positional Isomers of Amino-5,6,7,8-tetrahydroquinolines with Supporting Experimental Data.

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The position of functional groups on this scaffold can significantly influence the pharmacological profile of the resulting molecule. This guide provides a comparative overview of the biological activities of different positional isomers of amino-5,6,7,8-tetrahydroquinolines, with a particular focus on the available data for the 3-amino isomer and its derivatives, alongside related positional isomers.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various positional isomers of amino-5,6,7,8-tetrahydroquinolines and their derivatives.

Table 1: Receptor Binding Affinity of a 3-Amino-5,6,7,8-tetrahydroquinoline Derivative

A study on 3-amino-tetrahydroquinolines identified selective ligands for serotonin (5-HT) and sigma (σ) receptors. Specifically, a pyrrolidine derivative of 3-amino-tetrahydroquinoline demonstrated high affinity for the 5-HT7 receptor[1].

CompoundReceptorKi (nM)[1]
3c (pyrrolidine derivative)5-HT1A>10,000
5-HT2B-
5-HT76.3
σ1-
σ2-

Table 2: Dopamine D2 Receptor Binding Affinity of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives

Derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and evaluated for their affinity to dopamine receptors. These compounds were found to displace [3H]spiperone from D2 receptor binding sites[2].

CompoundR1R2% Displacement of [3H]spiperone (10-5 M)Ki (nM)
16 n-propyln-propyl88140
18 n-propylphenylethyl9280

Table 3: Acetylcholinesterase (AChE) Inhibition by 5-Amino-5,6,7,8-tetrahydroquinolinone Derivatives

A series of 5-amino-5,6,7,8-tetrahydroquinolinones have been investigated as potential agents for the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase[3].

CompoundRR'AChE IC50 (µM)
4a HH>100
4b CH3H1.2
4c C2H5H0.45
4d n-C3H7H0.28
4e CH3CH30.15

Table 4: Antiproliferative Activity of Chiral 2-Methyl-8-amino-5,6,7,8-tetrahydroquinoline Derivatives

The antiproliferative effects of chiral derivatives of 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline have been demonstrated against various cancer cell lines. The (R)-enantiomer of one derivative, (R)-5a, was found to be particularly active[4].

CompoundCell LineIC50 (µM)[4]
(R)-3a HT-29>20
A278011.7 ± 2
MSTO-211H14.9 ± 1.4
(S)-3a HT-29>20
A2780>20
MSTO-211H>20
(R)-5a HT-29>20
A27805.4 ± 1.3
MSTO-211H15.1 ± 1.5
(S)-5a HT-29>20
A2780>20
MSTO-211H>20

Experimental Protocols

1. Serotonin and Sigma Receptor Binding Assays (for 3-Amino-tetrahydroquinoline derivative)

Receptor binding affinities were determined using radioligand binding assays. Membranes from cells expressing the target receptors (5-HT1A, 5-HT2B, 5-HT7, σ1, and σ2) were incubated with a specific radioligand and varying concentrations of the test compound. The amount of bound radioligand was measured to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation[1].

2. Dopamine D2 Receptor Binding Assay (for 6-Amino-tetrahydroquinoline derivatives)

The affinity for dopamine D2 binding sites was measured by the displacement of [3H]spiperone from homogenized rat striatal tissue. The tissue homogenates were incubated with [3H]spiperone and the test compounds. The radioactivity of the filters was measured by liquid scintillation spectrometry to determine the displacement of the radioligand. Ki values were calculated from the IC50 values obtained from the displacement curves[2].

3. Acetylcholinesterase Inhibition Assay (for 5-Amino-tetrahydroquinolinone derivatives)

The acetylcholinesterase inhibitory activity was determined using a colorimetric method. The assay is based on the reaction of acetylthiocholine with the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity[3].

4. Antiproliferative Assay (for 8-Amino-tetrahydroquinoline derivatives)

The antiproliferative activity was evaluated using the sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period. After incubation, the cells were fixed and stained with SRB dye. The absorbance was measured at 540 nm to determine the cell density. The IC50 value, the concentration that inhibits cell growth by 50%, was then calculated[4].

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Serotonin Receptor Binding Assay Workflow Cell Membranes Cell Membranes Incubation Incubation Cell Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound (3-amino-THQ) Test Compound (3-amino-THQ) Test Compound (3-amino-THQ)->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Caption: Workflow for determining serotonin receptor binding affinity.

G cluster_1 Dopamine D2 Receptor Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP inhibits conversion ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response decreased 6-amino-THQ (Antagonist) 6-amino-THQ (Antagonist) 6-amino-THQ (Antagonist)->D2 Receptor G cluster_2 Acetylcholinesterase Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolysis 5-amino-THQ (Inhibitor) 5-amino-THQ (Inhibitor) 5-amino-THQ (Inhibitor)->AChE G cluster_3 Antiproliferative Assay (SRB) Workflow Cancer Cells Cancer Cells Compound Treatment (8-amino-THQ) Compound Treatment (8-amino-THQ) Cancer Cells->Compound Treatment (8-amino-THQ) Incubation Incubation Compound Treatment (8-amino-THQ)->Incubation Fixation Fixation Incubation->Fixation SRB Staining SRB Staining Fixation->SRB Staining Washing Washing SRB Staining->Washing Absorbance Reading Absorbance Reading Washing->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

"structure-activity relationship (SAR) studies of 5,6,7,8-Tetrahydroquinolin-3-amine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The exploration of its structure-activity relationships (SAR) is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of various 5,6,7,8-tetrahydroquinoline derivatives, focusing on their antioxidant, enzyme inhibitory, anti-proliferative, and anti-inflammatory activities. While specific SAR studies on 5,6,7,8-tetrahydroquinolin-3-amine derivatives are limited in the reviewed literature, this guide synthesizes data from broader studies on the tetrahydroquinoline nucleus to inform future drug design.

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies on a series of thirteen derivatized tetrahydroquinoline compounds (SF1-SF13), showcasing their potential across different biological assays.

Table 1: Antioxidant and α-Amylase Inhibitory Activity of Tetrahydroquinoline Derivatives

CompoundDPPH Scavenging IC50 (µg/mL)α-Amylase Inhibition (%) at 200 µg/mL
SF5 -97.47
SF8 29.19 ± 0.25-
SF9 -89.93
Standard--

Note: Not all compounds were tested in all assays. Dashes indicate data not provided in the source.

Table 2: Anti-proliferative and Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

CompoundAnti-proliferative IC50 (µM) vs. Hep-2C (72h)Nitric Oxide (NO) Scavenging (%) at 50 µM
SF1 -High
SF2 -High
SF8 11.9 ± 1.04-
SF13 -85 (Maximum)
Cisplatin14.6 ± 1.01-

Note: "High" indicates significant activity was reported without a specific percentage. Dashes indicate data not provided in the source.[1]

Based on the available data, certain structural modifications significantly influence the biological activity of the tetrahydroquinoline scaffold. For instance, compounds SF5 and SF9 demonstrated the highest inhibition of the α-amylase enzyme.[1][2] In anti-proliferative studies against Hep-2C cells, compound SF8 showed a potent IC50 value of 11.9 ± 1.04 µM after 72 hours, which is more potent than the standard drug, cisplatin.[1][2] For anti-inflammatory activity, compound SF13, which incorporates an acetaminophen moiety, was the most effective at scavenging nitric oxide.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key bioassays mentioned in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay evaluates the ability of the synthesized compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation: A stock solution of the test compounds and the standard (ascorbic acid) is prepared in methanol. A 0.004% w/v solution of DPPH in methanol is also prepared.

  • Procedure:

    • In a 96-well plate, 180 µL of the DPPH solution is added to 20 µL of the test compound solution at various concentrations.

    • The plate is incubated in the dark at 37°C for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • Methanol is used as the blank, and the DPPH solution with methanol is used as the negative control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

α-Amylase Inhibition Assay

This assay measures the ability of the compounds to inhibit the α-amylase enzyme, which is relevant for the management of diabetes.

  • Procedure:

    • A mixture of the test compound (at 200 µg/mL) and α-amylase solution is incubated at 25°C for 10 minutes.

    • A 1% starch solution is added to the mixture, and it is further incubated for 10 minutes.

    • The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

    • The mixture is heated in a boiling water bath for 5 minutes and then cooled to room temperature.

    • The solution is diluted with distilled water, and the absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT Assay (Anti-proliferative Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Hep-2C (human laryngeal carcinoma) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 24, 48, and 72 hours.

    • After incubation, the medium is removed, and MTT reagent (0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours.

    • The formazan crystals formed are dissolved by adding a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to scavenge nitric oxide.

  • Procedure:

    • A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and the test compound at various concentrations is incubated at 25°C for 150 minutes.

    • After incubation, Griess reagent is added to the mixture.

    • The absorbance of the resulting chromophore is measured at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample to that of the control.

Visualizing Relationships and Workflows

Graphical representations are powerful tools for understanding complex relationships in drug discovery. The following diagrams, created using the DOT language, illustrate key concepts in the SAR of tetrahydroquinoline derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Optimization A Scaffold Selection (5,6,7,8-Tetrahydroquinoline) B Derivative Synthesis (e.g., at 3-amine position) A->B C Structural Characterization (NMR, MS, IR) B->C D In Vitro Assays (Enzyme Inhibition, Cytotoxicity) C->D E In Vivo Models (e.g., Anti-inflammatory) D->E F Data Collection (IC50, % Inhibition) E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: General workflow for the development and SAR study of tetrahydroquinoline derivatives.

SAR_Relationships cluster_core Core Structure cluster_activities Biological Activities Core 5,6,7,8-Tetrahydroquinoline Scaffold AntiP Anti-proliferative (e.g., SF8) Core->AntiP Specific Substitutions AntiI Anti-inflammatory (e.g., SF13 with Acetaminophen) Core->AntiI Amine Variations EnzymeI α-Amylase Inhibition (e.g., SF5, SF9) Core->EnzymeI Amine Variations Antiox Antioxidant (e.g., SF8) Core->Antiox Specific Substitutions

Caption: Relationship between the core tetrahydroquinoline scaffold and observed biological activities.

References

Validation of 5,6,7,8-Tetrahydroquinolin-3-amine as an Acetylcholinesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of 5,6,7,8-Tetrahydroquinolin-3-amine as a potential acetylcholinesterase (AChE) inhibitor, a key target in the management of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[1][2][3] Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[1][3] This guide compares the potential efficacy of this compound with established AChE inhibitors, providing a framework for its validation based on standard experimental protocols.

Comparative Analysis of Acetylcholinesterase Inhibitors

The validation of a novel AChE inhibitor requires a direct comparison with clinically approved drugs and other relevant compounds. The following table summarizes the inhibitory activity (IC50 values) of known AChE inhibitors, providing a benchmark for evaluating the potency of this compound. Lower IC50 values indicate greater inhibitory potency.

CompoundTarget Enzyme(s)IC50 Value (µM)Notes
Donepezil AChE0.021 - 0.39[4]A highly selective and reversible inhibitor of AChE, widely prescribed for the treatment of Alzheimer's disease.[3] It is known to bind to both the catalytic and peripheral anionic sites of the enzyme.[3]
Rivastigmine AChE & BChEAChE: fivefold lower than S-I 26, BChE: data not specified[5]A slow-reversible carbamate inhibitor that blocks both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]
Galantamine AChE0.59[6]A reversible, competitive inhibitor of AChE that also acts as an allosteric modulator of nicotinic acetylcholine receptors.[3][7]
Tacrine AChE & BChEAChE: 0.11 - 0.237[6][8], BChE: data not specifiedThe first centrally acting AChE inhibitor approved for Alzheimer's disease, though its use is limited due to hepatotoxicity.[9][10] It is a non-competitive inhibitor.[10]
Huperzine A AChEData not specifiedA naturally occurring reversible AChE inhibitor with high potency and selectivity.[3][11] It is known to have a longer duration of action compared to other AChEIs.[3]
Tacrine-Tetrahydroquinoline Heterodimer (Compound 7b) AChE0.0009[8]A synthetic derivative demonstrating significantly higher potency than its parent compounds, highlighting the potential of the tetrahydroquinoline scaffold.[8][12]
Tetrahydroquinoline-Isoxazoline Hybrid (Compound 5n) AChE & BChEAChE: 4.24, BChE: >22[13]A synthetic hybrid compound showing good inhibitory action and selectivity for AChE over BChE.[13]
Quinoxaline Derivative (Compound 6c) AChE & BChEAChE: 0.077, BChE: >100[6]A potent and selective AChE inhibitor from a different heterocyclic scaffold.[6]

Experimental Protocols for Validation

The validation of this compound as an AChE inhibitor would involve a series of in vitro experiments to determine its inhibitory activity and mechanism of action. The most common method for this is the Ellman's assay.[14][15][16]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[14]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[14] The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in buffer.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the assay buffer. The final solvent concentration should be kept low (<1%) to avoid interfering with the enzyme activity.[14]

  • Assay Protocol (96-well plate):

    • Add assay buffer, AChE solution, and varying concentrations of the test compound or positive control to the wells.

    • Include a blank (no enzyme) and a negative control (no inhibitor).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB mixture to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[17]

Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate (ATCI) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.

Visualizing Experimental and Logical Frameworks

To clearly illustrate the processes involved in the validation of this compound, the following diagrams have been generated using Graphviz.

cluster_0 Experimental Workflow: AChE Inhibition Assay A Reagent Preparation (AChE, ATCI, DTNB, Inhibitor) B Plate Loading (Enzyme, Inhibitor/Control) A->B C Pre-incubation B->C D Reaction Initiation (Add ATCI & DTNB) C->D E Data Acquisition (Absorbance at 412 nm) D->E F Data Analysis (IC50 Calculation) E->F

Experimental workflow for the AChE inhibition assay.

cluster_1 Signaling Pathway: Cholinergic Neurotransmission ACh_Syn Acetylcholine (ACh) Synthesis Vesicle Vesicular Storage ACh_Syn->Vesicle Release ACh Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Receptor Postsynaptic Receptor Binding Synapse->Receptor AChE_Node Acetylcholinesterase (AChE) Synapse->AChE_Node Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE_Node->Hydrolysis Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE_Node

Mechanism of action of an acetylcholinesterase inhibitor.

cluster_2 Logical Relationship: Validation Process cluster_3 In Vitro Assays Start Identify Lead Compound (this compound) InVitro In Vitro Validation Start->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results IC50 IC50 Determination (Potency) Kinetics Kinetic Analysis (Mechanism of Inhibition) Selectivity Selectivity Assay (vs. BChE) Tox Toxicology & Safety Assessment InVivo->Tox Clinical Clinical Trials Tox->Clinical

The logical progression of drug validation.

Conclusion

The validation of this compound as an acetylcholinesterase inhibitor is a critical step in assessing its therapeutic potential for Alzheimer's disease. Based on the established protocols and comparative data from existing AChE inhibitors, a systematic evaluation of its in vitro efficacy is the necessary first step. The tetrahydroquinoline scaffold has shown promise in yielding potent AChE inhibitors, as evidenced by synthetic derivatives with nanomolar to low micromolar IC50 values.[8][13] Should this compound demonstrate significant inhibitory activity and selectivity in initial in vitro assays, further investigation into its in vivo efficacy, safety profile, and mechanism of action would be warranted. This structured approach will provide the necessary data to determine its viability as a novel therapeutic agent.

References

"comparing the efficacy of 5,6,7,8-Tetrahydroquinolin-3-amine analogs in cancer cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold has emerged as a promising framework in the design of novel anticancer agents. Analogs of this heterocyclic system have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. This guide provides a comparative overview of the efficacy of various 5,6,7,8-tetrahydroquinoline analogs, supported by experimental data, to aid in the ongoing research and development of more effective cancer therapeutics.

Comparative Efficacy of Tetrahydroquinoline Analogs

The following tables summarize the in vitro anticancer activity of several 5,6,7,8-tetrahydroquinoline analogs against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple studies to facilitate a comparative analysis of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 2-Aryl-5,6,7,8-tetrahydroquinolines
Analog 13HeLa (Cervical Cancer)8.3[1]
Analog 18HeLa (Cervical Cancer)13.15[1]
Analog 11PC3 (Prostate Cancer)34.34[1]
Analog 12PC3 (Prostate Cancer)31.37[1]
Series 2: 8-Phenyltetrahydroquinolinones
Compound 4aHCT-116 (Colon Cancer)Potent Cytotoxicity[2]
A549 (Lung Cancer)Potent Cytotoxicity[2]
Series 3: Morpholine-Substituted Tetrahydroquinolines
Compound 10eA549 (Lung Cancer)0.033[3][4]
Compound 10hMCF-7 (Breast Cancer)0.087[4]
Compound 10dA549 (Lung Cancer)0.062[4]
MCF-7 (Breast Cancer)0.58[4]
MDA-MB-231 (Breast Cancer)1.003[4]
Series 4: 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives
Compound 3aCEM (T-lymphocyte)Significant IC50[5]
HeLa (Cervical Cancer)Significant IC50[5]
HT-29 (Colorectal)Significant IC50[5]
A2780 (Ovarian)Significant IC50[5]
MSTO-211H (Mesothelioma)Significant IC50[5]
Compound 5aCEM (T-lymphocyte)Significant IC50[5]
HeLa (Cervical Cancer)Significant IC50[5]
HT-29 (Colorectal)Significant IC50[5]
A2780 (Ovarian)Significant IC50[5]
MSTO-211H (Mesothelioma)Significant IC50[5]
Compound 2bCEM (T-lymphocyte)Significant IC50[5]
HeLa (Cervical Cancer)Significant IC50[5]
HT-29 (Colorectal)Significant IC50[5]
A2780 (Ovarian)Significant IC50[5]
MSTO-211H (Mesothelioma)Significant IC50[5]
Series 5: Pyrazolo[3,4-b]quinoline Derivative
Compound 15MCF-7 (Breast Cancer)15.16[6]
HepG2 (Liver Cancer)18.74[6]
A549 (Lung Cancer)18.68[6]

Note: "Potent Cytotoxicity" and "Significant IC50" are reported as described in the source material, where specific numerical values were not provided in the abstract. For detailed quantitative data, please refer to the cited articles.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the anticancer efficacy of 5,6,7,8-tetrahydroquinoline analogs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline analogs and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the tetrahydroquinoline analogs for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the tetrahydroquinoline analogs as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.

Signaling Pathways and Mechanisms of Action

Several studies suggest that 5,6,7,8-tetrahydroquinoline analogs exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a common feature in many cancers. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[3][4]

PI3K_Akt_mTOR_Pathway THQ Tetrahydroquinoline Analogs PI3K PI3K THQ->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Pathways THQ Tetrahydroquinoline Analogs Extrinsic Extrinsic Pathway (Death Receptors) THQ->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) THQ->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Experimental_Workflow Synthesis Synthesis of Tetrahydroquinoline Analogs Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Screening->Apoptosis CellCycle Cell Cycle Analysis Screening->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo

References

A Comparative Guide to the In Vitro and In Vivo Activity of Amino-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on this framework plays a critical role in determining the pharmacological profile. This guide provides a comparative analysis of the in vitro and in vivo activities of amino-substituted tetrahydroquinolines, with a focus on 5,6,7,8-tetrahydroquinolin-3-amine derivatives where data is available. We will also draw comparisons with other positional isomers to highlight structure-activity relationships.

In Vitro vs. In Vivo Activity: A Comparative Analysis

Direct comparative studies detailing both the in vitro and in vivo activities of a series of this compound compounds are limited in publicly available literature. However, by examining studies on different amino-substituted isomers, we can construct a representative comparison.

For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were evaluated as acetylcholinesterase (AChE) inhibitors for their potential in treating Alzheimer's disease. These compounds demonstrated enzymatic inhibition in vitro and were subsequently tested in vivo for their ability to reverse scopolamine-induced memory impairment.[1] Similarly, 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been assessed for their in vitro antiproliferative activity against various cancer cell lines.[2]

While a comprehensive dataset for the 3-amino derivatives is not available in a single source, a study on 3-amino-tetrahydroquinolines identified them as selective ligands for serotonin (5-HT2B, 5-HT7) and sigma (σ1) receptors through in vitro binding assays.[3] A pyrazolo[3,4-b]quinolin-3-amine derivative has also been synthesized and evaluated for its in vitro anticancer effects.[4]

To illustrate a typical in vitro-in vivo comparison, the following tables summarize data for different amino-tetrahydroquinoline isomers.

Data Presentation

Table 1: In Vitro Activity of 3-Amino-Tetrahydroquinoline Derivatives

CompoundTarget ReceptorAssay TypeActivity (Ki, nM)Reference
3-Amino-tetrahydroquinoline derivative5-HT1ARadioligand Binding74[3]
3-Amino-tetrahydroquinoline derivative5-HT7Radioligand Binding>10,000[3]
Pyrrolidine derivative of 3-amino-tetrahydroquinoline5-HT1ARadioligand Binding>10,000[3]
Pyrrolidine derivative of 3-amino-tetrahydroquinoline5-HT7Radioligand Binding6.3[3]

Table 2: In Vitro Antiproliferative Activity of a Pyrazolo[3,4-b]quinolin-3-amine Derivative

CompoundCell LineAssay TypeActivity (IC50, µM)Reference
Pyrazolo[3,4-b]quinolin-3-amine derivative (15)Human cancer cell linesCytotoxicity AssayData not quantified in abstract[4]

Table 3: In Vitro vs. In Vivo Activity of 5-Amino-5,6,7,8-tetrahydroquinolinone Derivatives (AChE Inhibitors)

CompoundIn Vitro AChE Inhibition (IC50, µM)In Vivo Activity (Reversal of Scopolamine-Induced Amnesia)Reference
Series of 5-amino derivativesReportedMany are active[1]

Table 4: In Vitro Dopamine Receptor Affinity of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives

CompoundReceptorAssay TypeActivity (Displacement of Radioligand)Reference
N,N-dialkylderivativesD-1Radioligand BindingIneffective[5]
N,N-dialkylderivativesD-2Radioligand BindingActive[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of these compounds.

In Vitro Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To measure the binding affinity (Ki) of test compounds to target receptors (e.g., serotonin or dopamine receptors).

  • Procedure:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]spiperone for D2 receptors) and varying concentrations of the test compound.[5]

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Cellular Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

In Vivo Behavioral Models (e.g., Passive Avoidance Test)

Animal models are used to assess the effects of compounds on complex physiological processes like learning and memory.

  • Objective: To evaluate the ability of a compound to reverse chemically-induced amnesia.

  • Procedure:

    • Administer the test compound to the animals (e.g., mice or rats).

    • After a set period, induce amnesia using a substance like scopolamine.[1]

    • Place the animal in a two-compartment passive avoidance apparatus (one light, one dark).

    • When the animal enters the dark compartment, deliver a mild foot shock.

    • On the following day, place the animal back in the light compartment and measure the latency to enter the dark compartment.

    • A longer latency in the compound-treated group compared to the amnesia-induced control group indicates a reversal of memory impairment.

Visualizations

Experimental Workflow for In Vitro and In Vivo Screening

G A Compound Synthesis (this compound derivatives) B Primary Screening (e.g., Radioligand Binding Assays) A->B C Secondary Screening (e.g., Cellular Assays - Cytotoxicity, Neuroprotection) B->C D Lead Compound Identification C->D E Animal Model Selection (e.g., Rodent model of disease) D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (e.g., Behavioral Tests, Tumor Growth Inhibition) F->G H Toxicity Assessment G->H I Preclinical Candidate H->I Favorable In Vivo Profile G cluster_0 Cellular Environment ligand 3-Amino-THQ Derivative receptor Target Receptor (e.g., 5-HT7) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response (e.g., Neuroprotection) downstream->response

References

Cross-Reactivity Profile of 5,6,7,8-Tetrahydroquinolin-3-amine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of biological targets. This guide provides a comparative analysis of the cross-reactivity of 5,6,7,8-tetrahydroquinolin-3-amine-based compounds, with a focus on their interactions with G protein-coupled receptors (GPCRs), their antiproliferative activity, and their potential for acetylcholinesterase inhibition. Furthermore, this guide addresses the important consideration of this scaffold's potential for pan-assay interference.

GPCR Cross-Reactivity: Serotonin and Sigma Receptors

Compounds based on the 3-amino-tetrahydroquinoline scaffold have been shown to interact with various serotonin (5-HT) and sigma (σ) receptors. The following table summarizes the binding affinities (Ki, in nM) of representative compounds, demonstrating the selectivity profile within this chemical series. Lower Ki values indicate higher binding affinity.

Compound/Target5-HT1A5-HT2B5-HT7σ1σ2
Tetrahydroquinoline 3c 74 nM>10,000 nM1100 nM>10,000 nM>10,000 nM
Amine 3f >10,000 nM160 nM>10,000 nM16 nM>10,000 nM
Amine 3g >10,000 nM3.5 nM>10,000 nM1100 nM530 nM
Amine 3h >10,000 nM20 nM>10,000 nM3000 nM1400 nM

Data extracted from a study on 3-amino-chromanes and tetrahydroquinolines as selective GPCR ligands.

The data indicates that subtle structural modifications to the tetrahydroquinoline scaffold can significantly alter the selectivity profile. For instance, compound 3c displays moderate affinity for the 5-HT1A receptor, while compounds 3g and 3h show high affinity for the 5-HT2B receptor. Compound 3f demonstrates a preference for the σ1 receptor. This highlights the potential to tune the selectivity of these compounds for specific therapeutic targets.

Antiproliferative Activity

Various derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated for their antiproliferative effects against a range of cancer cell lines. The table below presents the half-maximal inhibitory concentrations (IC50) for selected compounds, illustrating their cytotoxic potential.

CompoundCell Line (Cancer Type)IC50 (µM)
Compound 4a HCT-116 (Colon)~13
A549 (Lung)11.33 ± 0.67
Compound 5 HCT-116 (Colon)~13
Compound 6 HCT-116 (Colon)~13
A549 (Lung)40.18 ± 0.94
Compound 10e A549 (Lung)0.033 ± 0.003
Compound 10h MCF-7 (Breast)0.087 ± 0.007
Compound 10d A549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
MDA-MB-231 (Breast)1.003 ± 0.008
Compound 15 MCF-7, HepG2, A549< 100

Data compiled from multiple studies on the anticancer activity of tetrahydroquinoline derivatives.[1][2][3] Note that these are derivatives and not the parent this compound.

The results show that certain tetrahydroquinoline derivatives exhibit potent anticancer activity, with some compounds demonstrating high efficacy against specific cancer cell lines.[1][3] For example, compound 10e shows nanomolar potency against the A549 lung cancer cell line.[3]

Acetylcholinesterase Inhibition

A Note on Pan-Assay Interference Compounds (PAINS)

It is crucial for researchers and drug development professionals to be aware that fused tetrahydroquinoline scaffolds have been identified as potential Pan-Assay Interference Compounds (PAINS). PAINS are compounds that can show activity in a variety of high-throughput screening assays through non-specific mechanisms, leading to false-positive results. This does not invalidate the entire chemical class, but it underscores the importance of rigorous follow-up studies and orthogonal assays to confirm on-target activity and rule out assay artifacts.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to assess cross-reactivity, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

serotonin_signaling cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2B, 5-HT7) G_Protein G Protein (Gαi, Gαq, Gαs) 5HT_Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Generates Serotonin Serotonin (5-HT) Serotonin->5HT_Receptor Binds Cellular_Response Cellular Response (e.g., Neuronal excitability, Smooth muscle contraction) Second_Messenger->Cellular_Response Leads to

Caption: Generalized Serotonin (5-HT) Receptor Signaling Pathway.

cross_reactivity_workflow Compound Test Compound (this compound derivative) Primary_Assay Primary Target Assay (e.g., Receptor Binding) Compound->Primary_Assay Hit_Identification Hit Identification (Potency Determination, e.g., Ki, IC50) Primary_Assay->Hit_Identification Secondary_Screen Secondary/Selectivity Screen (Panel of related off-targets) Hit_Identification->Secondary_Screen Active compounds Data_Analysis Data Analysis (Compare on-target vs. off-target activity) Secondary_Screen->Data_Analysis Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General Experimental Workflow for Assessing Compound Cross-Reactivity.

Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is a generalized method for determining the binding affinity of test compounds to GPCRs, such as serotonin and sigma receptors.

  • Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the receptor of interest.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-serotonin) at a concentration near its Kd value, and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Ellman's Method for Acetylcholinesterase Inhibition

This is a widely used colorimetric method to measure acetylcholinesterase activity.

  • Reaction Mixture Preparation: In a 96-well plate, a buffer solution (e.g., phosphate buffer, pH 8.0), acetylcholinesterase enzyme, and the test compound at various concentrations are pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the untreated control. The IC50 value is determined from the dose-response curve.

References

A Comparative Guide to Analytical Methods for 5,6,7,8-Tetrahydroquinolin-3-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 5,6,7,8-Tetrahydroquinolin-3-amine. Due to the limited availability of specific validated methods for this analyte in publicly accessible literature, this document outlines potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The performance characteristics presented are based on established validation principles for bioanalytical methods and data from structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives.

Introduction to Analytical Method Validation

The validation of a bioanalytical method is crucial to ensure the reliability and accuracy of quantitative data.[1][2] Key validation parameters include selectivity, linearity, accuracy, precision, sensitivity (Lower Limit of Quantification), and stability.[2][3][4][5] These parameters ensure that the method is suitable for its intended purpose, such as in pharmacokinetic, toxicokinetic, or bioequivalence studies.[3][4]

Proposed Analytical Methods and Performance Comparison

Based on the analysis of related compounds, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed as suitable techniques for the analysis of this compound.

Table 1: Comparison of Proposed Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic or gradient mixture of Acetonitrile and Water with a modifier (e.g., 0.1% Formic Acid)Helium
Detection UV (e.g., 254 nm) or Mass Spectrometry (e.g., ESI-MS/MS)Mass Spectrometry (Electron Ionization)
Sample Preparation Protein precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction.Derivatization may be required to improve volatility and thermal stability. Liquid-Liquid Extraction or Solid-Phase Extraction.
Selectivity Good, can be enhanced with MS/MS detection.Excellent, due to chromatographic separation and mass fragmentation patterns.
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery) Expected to be within 85-115% (80-120% at LLOQ)Expected to be within 85-115% (80-120% at LLOQ)
Precision (%RSD) Expected to be ≤ 15% (≤ 20% at LLOQ)Expected to be ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Dependent on detector; ng/mL range achievable with MS.pg/mL to ng/mL range, depending on derivatization and detector sensitivity.
Advantages Suitable for a wide range of compounds, robust, and widely available.High sensitivity and selectivity, provides structural information.
Disadvantages May have lower sensitivity with UV detection compared to GC-MS.May require derivatization for polar, non-volatile compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the validation of an analytical method for this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS/MS with electrospray ionization (ESI) in positive mode.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation (with derivatization):

    • To 100 µL of plasma, add the internal standard.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method.

Analytical_Method_Validation_Workflow cluster_validation A Method Development B Method Validation A->B C Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LLOQ B->F G Stability B->G H Matrix Effect B->H cluster_validation cluster_validation I Validated Method J Sample Analysis I->J

Caption: General workflow for the validation of an analytical method.

Comparison of Key Validation Parameters

This diagram provides a visual comparison of the key performance characteristics of the proposed HPLC and GC-MS methods.

Validation_Parameter_Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Params HPLC Performance Selectivity: Good Linearity (R²): ≥ 0.99 Accuracy: 85-115% Precision (%RSD): ≤ 15% LLOQ: ng/mL Comparison Comparison of Validation Parameters GCMS_Params GC-MS Performance Selectivity: Excellent Linearity (R²): ≥ 0.99 Accuracy: 85-115% Precision (%RSD): ≤ 15% LLOQ: pg/mL - ng/mL

References

Comparative Docking Analysis of Amino-Substituted Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on derivatives of the 5,6,7,8-tetrahydroquinoline scaffold, focusing on amino-substituted analogues. Due to the absence of a singular, comprehensive comparative study on 5,6,7,8-tetrahydroquinolin-3-amine derivatives in the available literature, this document synthesizes findings from multiple studies on structurally related compounds. The objective is to offer a consolidated resource on the virtual screening, binding affinities, and interaction patterns of these promising heterocyclic moieties against various biological targets.

Data Summary of Docking Studies

The following table summarizes quantitative data from representative docking studies performed on amino-tetrahydroquinoline derivatives and related compounds. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods, software, and target proteins.

Compound SeriesBiological TargetRepresentative Binding Affinity (kcal/mol)Reference Compound/DrugReference Binding Affinity (kcal/mol)
2-Amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrilesB-DNA (PDB ID: 1BNA)Data not available in abstractNot specifiedNot applicable
Morpholine-Substituted 7-amino-3,4-dihydroquinolinesmTOR (Mammalian Target of Rapamycin)Data not available in abstractNot specifiedNot applicable
Tetrahydroquinolinone DerivativesPI3K/AKT/mTOR PathwayData not available in abstractDuvelisib, IdelalisibNot applicable
Tetrahydroquinoline Derivatives with Pyrazole and Hydrazide MoietiesEGFR (Epidermal Growth Factor Receptor)-10.1Not specifiedNot applicable

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in molecular docking studies of tetrahydroquinoline derivatives and related heterocyclic compounds.

Molecular Docking Workflow

A generalized workflow for the molecular docking studies cited is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., B-DNA, EGFR) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMM.

    • The protein structure is then energy-minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the 5,6,7,8-tetrahydroquinoline derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • These 2D structures are converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software such as AutoDock Vina, Schrödinger's Glide, or MOE is used to perform the docking calculations.

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm then explores various conformations and orientations of the ligand within the active site, and scores them based on a scoring function that estimates the binding affinity.

    • The pose with the best score (lowest binding energy) is typically selected as the most probable binding mode.

  • Analysis of Results:

    • The binding affinities (usually in kcal/mol) are recorded and compared among the different derivatives.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of binding.

Visualizations

Molecular Docking Workflow Diagram

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Run Docking Algorithm (Pose Generation & Scoring) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Visualization (Interactions, Binding Mode) docking->pose_analysis data_comparison Data Comparison (Binding Energies, IC50) pose_analysis->data_comparison

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

PI3K/AKT/mTOR Signaling Pathway

Several tetrahydroquinoline derivatives have been investigated for their potential to inhibit components of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[1]

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Assessing the Metabolic Stability of 5,6,7,8-Tetrahydroquinolin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

A key aspect of assessing metabolic stability is the clear and concise presentation of quantitative data. The following table illustrates how experimental results for different 5,6,7,8-tetrahydroquinolin-3-amine derivatives would be summarized for easy comparison. The data presented here is hypothetical and for illustrative purposes only , demonstrating the key parameters measured in typical metabolic stability assays.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDR1R2Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
THQ-3A-001 HH4515.4
THQ-3A-002 CH3H6011.6
THQ-3A-003 HOCH33023.1
THQ-3A-004 ClH759.2

Note: The intrinsic clearance (CLint) is a measure of the inherent capacity of the liver enzymes to metabolize a drug. A lower CLint and a longer half-life (t1/2) generally indicate higher metabolic stability.

Experimental Protocols

The following are detailed methodologies for two of the most common in vitro assays used to determine the metabolic stability of new chemical entities.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired final concentration in the incubation mixture (typically 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point relative to the initial concentration (time 0).

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake processes.

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.

Materials:

  • Test compounds

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 106 viable cells/mL) in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the aliquot to a tube containing a cold organic solvent with an internal standard.

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated per million cells: CLint = (0.693 / t1/2) x (incubation volume / number of hepatocytes) .

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict a typical experimental workflow for assessing metabolic stability and a putative metabolic pathway for this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., 10 mM stock in DMSO) pre_incubation Pre-warm reagents at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsomes (e.g., 0.5 mg/mL in buffer) prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System incubation Initiate reaction and incubate at 37°C prep_nadph->incubation pre_incubation->incubation sampling Collect aliquots at multiple time points incubation->sampling termination Terminate reaction with cold acetonitrile + IS sampling->termination centrifugation Centrifuge to precipitate proteins termination->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Experimental workflow for in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) hydroxylation Hydroxylation (e.g., on the aliphatic ring) parent->hydroxylation CYP450 n_dealkylation N-Dealkylation (if substituted amine) parent->n_dealkylation CYP450 aromatization Aromatization of tetrahydroquinoline ring parent->aromatization CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs n_dealkylation->glucuronidation

Putative metabolic pathways of this compound derivatives.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can generate crucial data to guide the optimization of lead compounds. Although specific comparative data for this compound derivatives are not publicly available, the methodologies and frameworks presented in this guide provide a robust foundation for their evaluation. A thorough understanding of the metabolic fate of these compounds is essential for the development of new therapeutic agents with improved pharmacokinetic properties and a greater chance of clinical success.

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroquinolin-3-amine, a crucial component in contemporary pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound and its structural analogs are classified as hazardous materials. Direct contact can cause skin and eye irritation, and the compound is harmful if swallowed.[1][2] All personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE).

Quantitative Hazard Data
Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of aerosols or dust, a NIOSH-approved respirator is necessary.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol: Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure adequate ventilation to disperse any vapors.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a clearly labeled, sealable, and chemically resistant waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The sealed container with the absorbed chemical is now considered hazardous waste and must be disposed of according to the procedures outlined in the following section.

Disposal of this compound Waste

Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[3] Aromatic amines can be harmful to aquatic life and may interfere with wastewater treatment processes.[4][5]

Step-by-Step Disposal Procedure
  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), into a dedicated and clearly labeled hazardous waste container.

  • Container Selection: The waste container must be robust, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable option.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. Provide them with the Safety Data Sheet (SDS) for this compound or a similar aromatic amine.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow start Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol is_spill->spill_cleanup Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No (Routine Waste) spill_cleanup->collect_waste is_container_full Is Container Full? collect_waste->is_container_full seal_label Seal and Label Container Correctly is_container_full->seal_label Yes end Disposal Complete is_container_full->end No store Store in Secure Waste Area seal_label->store professional_disposal Arrange Professional Disposal store->professional_disposal professional_disposal->end

References

Navigating the Safe Handling of 5,6,7,8-Tetrahydroquinolin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for 5,6,7,8-Tetrahydroquinolin-3-amine necessitates a cautious approach, leveraging information from structurally similar compounds. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), to mitigate potential hazards.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data from closely related isomers and the parent compound, 5,6,7,8-tetrahydroquinoline. These analogous compounds are consistently classified as harmful if swallowed, and capable of causing skin and serious eye irritation. Some may also lead to respiratory irritation. Therefore, a risk-based approach to handling this compound is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for its structural analogs.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat must be worn.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling airborne contaminants that may cause respiratory tract irritation.

Operational Plan for Safe Handling and Disposal

A systematic approach to the handling and disposal of this compound is critical to maintaining a safe laboratory environment.

Pre-Handling Procedures
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Information Review: Consult the safety data for analogous compounds to be fully aware of potential hazards.

  • PPE Check: Ensure all necessary PPE is available, in good condition, and correctly worn.

  • Emergency Equipment: Verify the location and functionality of emergency equipment, such as safety showers and eyewash stations.

Handling Procedures
  • Controlled Environment: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid Contamination: Use designated spatulas and weighing boats. Avoid creating dust or aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Small spills can be absorbed with an inert material, placed in a sealed container, and disposed of as chemical waste.

Post-Handling and Storage
  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan
  • Waste Segregation: Dispose of all waste materials, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing Safe Chemical Handling

To further clarify the procedural steps for safe handling and the logic for PPE selection, the following diagrams have been created.

SafeHandlingWorkflow Figure 1: Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment InfoReview Review Analog Safety Data RiskAssessment->InfoReview PPECheck Check PPE InfoReview->PPECheck EmergencyEquip Verify Emergency Equipment PPECheck->EmergencyEquip ControlledEnv Use in Fume Hood EmergencyEquip->ControlledEnv AvoidContam Avoid Contamination ControlledEnv->AvoidContam SpillMgmt Manage Spills AvoidContam->SpillMgmt Decon Decontaminate Area SpillMgmt->Decon Hygiene Personal Hygiene Decon->Hygiene Storage Proper Storage Hygiene->Storage Disposal Dispose of Waste Storage->Disposal

Figure 1: Operational Workflow for Handling this compound

PPESelectionLogic Figure 2: PPE Selection Logic for this compound Handling Handling Procedure? StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Handling->StandardPPE SplashRisk Risk of Splash? AerosolRisk Risk of Aerosol/Dust? SplashRisk->AerosolRisk No GogglesFaceShield Add: - Goggles - Face Shield SplashRisk->GogglesFaceShield Yes Respirator Add: - NIOSH Respirator AerosolRisk->Respirator Yes StandardPPE->SplashRisk GogglesFaceShield->AerosolRisk

Figure 2: PPE Selection Logic for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-3-amine
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.